Product packaging for Azosulfamide(Cat. No.:CAS No. 132-38-7)

Azosulfamide

Cat. No.: B092069
CAS No.: 132-38-7
M. Wt: 544.5 g/mol
InChI Key: RALNLQYPLYWQRT-UHFFFAOYSA-N
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Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N4O10S3 B092069 Azosulfamide CAS No. 132-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALNLQYPLYWQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133-60-8 (di-hydrochloride salt)
Record name Neoprontosil
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387
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DSSTOX Substance ID

DTXSID0074500, DTXSID90861788
Record name Neoprontosil
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Record name 6-Acetamido-4-oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-38-7, 133-60-8
Record name 6-(Acetylamino)-3-[2-[4-(aminosulfonyl)phenyl]diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid
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Record name Neoprontosil
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Record name Neoprontosil
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Record name Disodium 6-(acetylamino)-3-[[4-(aminosulphonyl)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
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Foundational & Exploratory

The Core Mechanism of Azosulfamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Unveiling the Intricacies of Azosulfamide's Antibacterial Action

This technical guide provides an in-depth exploration of the mechanism of action of this compound, a sulfonamide antimicrobial agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how this compound exerts its bacteriostatic effects, supported by experimental methodologies and visual representations of the key pathways involved.

Executive Summary

This compound is a member of the sulfonamide class of antibiotics.[1][2] Its antibacterial effect is analogous to that of sulfanilamide.[1][2] The primary mechanism of action of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is critical for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial growth and replication. By disrupting the folic acid pathway, this compound effectively halts bacterial proliferation. Mammalian cells are not affected by this mechanism as they do not synthesize their own folic acid, instead obtaining it from their diet.

The Folic Acid Synthesis Pathway: The Target of this compound

Bacteria rely on the de novo synthesis of tetrahydrofolate, the biologically active form of folic acid. This pathway is a validated target for antimicrobial agents. The key enzyme in this pathway, dihydropteroate synthase (DHPS), catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Signaling Pathway: Bacterial Folic Acid Synthesis and Inhibition by this compound

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic acid (PABA) PABA->Dihydropteroate DHPS_enzyme DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) This compound This compound (Sulfonamide) This compound->DHPS_enzyme Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Site of this compound Action.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound, like other sulfonamides, is a structural analog of PABA. This structural mimicry allows it to bind to the active site of DHPS, competing directly with the natural substrate, PABA. By occupying the active site, this compound prevents the synthesis of 7,8-dihydropteroate, thereby blocking the folic acid pathway and leading to a bacteriostatic effect, where the growth and multiplication of bacteria are inhibited.

Logical Relationship: Competitive Inhibition

Competitive_Inhibition Enzyme Dihydropteroate Synthase (DHPS) EnzymeSubstrate Enzyme-Substrate Complex (Product Formation) Enzyme->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex (No Product) Enzyme->EnzymeInhibitor Binds Substrate PABA (Natural Substrate) Substrate->EnzymeSubstrate Inhibitor This compound (Competitive Inhibitor) Inhibitor->EnzymeInhibitor

Caption: Competitive inhibition of DHPS by this compound.

Quantitative Data

Similarly, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacterial species are not extensively documented. It is generally stated that its antibacterial effect is similar to that of sulfanilamide. The antibacterial spectrum of sulfonamides generally includes a wide range of gram-positive and some gram-negative bacteria.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of sulfonamide antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of This compound in microplate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate microplate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually assess for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Dihydropteroate Synthase (DHPS) Activity Assay

A common method to measure DHPS activity and its inhibition is a coupled spectrophotometric assay.

Workflow for DHPS Inhibition Assay

DHPS_Assay_Workflow Start Start Prepare_Reagents Prepare assay buffer, enzyme, substrates, and inhibitor solutions Start->Prepare_Reagents Mix_Components Combine buffer, DHPS enzyme, and this compound in a microplate Prepare_Reagents->Mix_Components Pre_incubate Pre-incubate the mixture Mix_Components->Pre_incubate Initiate_Reaction Add substrates (PABA and DHPPP) to initiate the reaction Pre_incubate->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate enzyme activity (rate of NADPH oxidation) Monitor_Absorbance->Calculate_Activity Determine_Inhibition Determine the percent inhibition and IC50 value Calculate_Activity->Determine_Inhibition End End Determine_Inhibition->End

Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

Detailed Methodology:

  • Principle: The product of the DHPS reaction, dihydropteroate, is used as a substrate by a coupling enzyme, dihydrofolate reductase (DHFR), in the presence of NADPH. The activity of DHPS is therefore proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: The reaction is typically carried out in a buffer at a physiological pH (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl₂, purified DHPS enzyme, an excess of DHFR, NADPH, PABA, and DHPPP.

  • Inhibition Assay: To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the compound.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The mechanism of action of this compound is centered on its ability to act as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This targeted inhibition leads to the depletion of essential metabolites required for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established principles of sulfonamide action provide a robust framework for understanding its antibacterial properties. The experimental protocols outlined in this guide offer standardized methods for the further characterization of this compound and other novel sulfonamide-based antimicrobials.

References

Azosulfamide synthesis pathway and reaction mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, historically known as Prontosil rubrum, is a pioneering antibacterial agent that marked the dawn of the sulfa drug era.[1] Its discovery in the 1930s by Gerhard Domagk revolutionized medicine, providing the first effective systemic treatment for bacterial infections.[1][2] This technical guide provides an in-depth exploration of the synthesis pathway and reaction mechanism of this compound, tailored for professionals in chemical and pharmaceutical research.

Synthesis Pathway Overview

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in organic chemistry. The overall process involves two main stages:

  • Diazotization of Sulfanilamide: The primary aromatic amine group of sulfanilamide is converted into a diazonium salt using nitrous acid under acidic conditions.[3]

  • Azo Coupling: The resulting diazonium salt is then reacted with 1,3-diaminobenzene (m-phenylenediamine) in an electrophilic aromatic substitution reaction to form the final product, this compound.

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Sulfanilamide Sulfanilamide Diazotization Diazotization of Sulfanilamide Sulfanilamide->Diazotization m_Phenylenediamine m-Phenylenediamine Azo_Coupling Azo Coupling m_Phenylenediamine->Azo_Coupling Reagents Sodium Nitrite Hydrochloric Acid Sodium Acetate Reagents->Diazotization Diazotization->Azo_Coupling This compound This compound (Prontosil) Azo_Coupling->this compound Diazotization_Mechanism NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HCl->HNO2 NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, - H₂O H2O H₂O Sulfanilamide Sulfanilamide (Ar-NH₂) Intermediate1 Ar-NH₂⁺-NO Sulfanilamide->Intermediate1 + NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺ Diazonium_Ion p-Benzenesulfonamide Diazonium Ion (Ar-N₂⁺) Intermediate2->Diazonium_Ion + H⁺, - H₂O Azo_Coupling_Mechanism Diazonium_Ion p-Benzenesulfonamide Diazonium Ion (Ar-N₂⁺) Sigma_Complex Sigma Complex Intermediate Diazonium_Ion->Sigma_Complex Electrophilic Attack m_Phenylenediamine m-Phenylenediamine m_Phenylenediamine->Sigma_Complex This compound This compound (Prontosil) Sigma_Complex->this compound - H⁺ (Deprotonation)

References

In-Depth Technical Guide to the Antibacterial Spectrum of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, historically known by the trade name Prontosil, is a prodrug that played a pivotal role in the dawn of the antimicrobial era. Its therapeutic effect is not intrinsic but is realized upon in vivo metabolic conversion to its active form, sulfanilamide. This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of this compound by focusing on its active metabolite, sulfanilamide. It includes quantitative data on its efficacy against a range of bacterial species, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is an azo compound with an antibacterial effect similar to that of sulfanilamide. It is also known as prontosil soluble.[1][2][3] A significant characteristic of this compound is that it functions as a prodrug. In vivo, the azo bond is cleaved, releasing the active antibacterial agent, sulfanilamide. This metabolic activation is crucial, as this compound itself does not exhibit antibacterial properties in vitro. Sulfanilamide, the first commercially available sulfonamide antibiotic, exerts a broad-spectrum bacteriostatic action against a variety of Gram-positive and some Gram-negative bacteria.[4]

Mechanism of Action

The antibacterial activity of sulfanilamide is primarily due to its structural analogy to para-aminobenzoic acid (PABA).[5] PABA is an essential precursor for the synthesis of folic acid in bacteria. Folic acid, in its reduced form tetrahydrofolate, is a vital coenzyme in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate, a key step in the folate synthesis pathway. By binding to the active site of DHPS, sulfanilamide prevents PABA from binding, thereby blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid. This disruption of the folate pathway leads to the inhibition of bacterial growth and reproduction. This mechanism of action is selective for bacteria as humans obtain folic acid from their diet and do not possess the enzymatic pathway for its synthesis.

Signaling Pathway Diagram

folate_synthesis_inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Precursors Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Precursors DNA_RNA DNA, RNA, Protein Synthesis Precursors->DNA_RNA Sulfanilamide Sulfanilamide Inhibition Competitive Inhibition Sulfanilamide->Inhibition Inhibition->DHPS

Caption: Inhibition of bacterial folic acid synthesis by sulfanilamide.

Recent studies suggest that sulfonamides may also have an impact on bacterial quorum sensing (QS), a cell-to-cell communication system that regulates various physiological processes, including biofilm formation and virulence. Some sulfonamide-based analogs have been shown to interfere with the diffusible signal factor (DSF) family of QS systems in pathogens like Stenotrophomonas maltophilia and Burkholderia cepacia. Furthermore, in Comamonas testosteroni, low doses of sulfonamides have been observed to interact with a LuxR-type quorum-sensing protein, leading to hormetic effects on cell proliferation. This suggests that beyond the well-established folate pathway inhibition, sulfonamides may have secondary effects on bacterial signaling networks.

Quorum Sensing Interference Workflow

quorum_sensing_interference Potential Interference with Quorum Sensing cluster_qs Bacterial Quorum Sensing cluster_interference Sulfonamide Interference Signal Quorum Sensing Signal Molecules (e.g., DSF) Receptor Receptor Protein (e.g., LuxR solo) Signal->Receptor Gene_Expression Regulation of Gene Expression Receptor->Gene_Expression Phenotypes Biofilm Formation, Virulence Gene_Expression->Phenotypes Sulfonamide Sulfonamide (or analogs) Interference Potential Interference Sulfonamide->Interference Interference->Receptor

Caption: Putative interference of sulfonamides with bacterial quorum sensing.

Antibacterial Spectrum of Activity

Sulfanilamide exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, the emergence of widespread resistance has limited its clinical use. The following tables summarize the in vitro activity of sulfanilamide and other sulfonamides against various bacterial species, as indicated by Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Sulfanilamide and Other Sulfonamides against Gram-Positive Bacteria

Bacterial SpeciesAntimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusSulfonamide derivatives32 - 512--
Streptococcus suisSulfonamides>32>32-

Note: Data for specific MIC values of sulfanilamide are limited in recent literature due to widespread resistance and the use of newer sulfonamides.

Table 2: In Vitro Activity of Sulfanilamide and Other Sulfonamides against Gram-Negative Bacteria

Bacterial SpeciesAntimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bordetella bronchisepticaSulfonamides0.5 - 8--
Pasteurella multocidaSulfonamides2 - 32--
Haemophilus pleuropneumoniaeSulfonamides8 - 64--
Escherichia coliSulfanilamide derivative-12.1 µM-
Pseudomonas aeruginosaSulfanilamide---

Note: Sulfonamides generally show no inhibitory activity against Pseudomonas aeruginosa.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro susceptibility of bacteria to sulfanilamide is crucial for research and clinical purposes. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine.

  • Pure bacterial culture.

  • Sulfanilamide stock solution.

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

  • Incubator (35-37°C).

  • Microplate reader (optional).

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the sulfanilamide stock solution (at 2x the highest desired concentration) to the first well of each test row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.

    • Include a growth control well containing only broth and the bacterial inoculum.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of sulfanilamide at which there is no visible growth (turbidity). This can be determined by visual inspection or with a microplate reader. For sulfonamides, the endpoint is often read as the concentration that inhibits approximately 80% of growth compared to the growth control.

Experimental Workflow: Broth Microdilution

broth_microdilution_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Sulfanilamide in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Azosulfamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azosulfamide, also known by its synonym Neoprontosil, is a synthetic sulfonamide antibacterial agent. Historically significant as one of the early antimicrobial drugs, it belongs to the class of azo dyes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically designated as sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate[1]. Its structure features an azo linkage (-N=N-) connecting a substituted naphthalene ring system with a sulfamoylphenyl group.

Synonyms: Neoprontosil, Prontosil Solubile, Streptozon II, Streptozon S, Disodium Neoprontosil[1][2] CAS Number: 133-60-8[3] Molecular Formula: C₁₈H₁₄N₄Na₂O₁₀S₃[4] IUPAC Name: sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate

Physicochemical Properties

This compound is a dark red, odorless, and tasteless powder. It is soluble in water, presenting as an intense red solution, and is also soluble in DMSO. It is practically insoluble in organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight588.48 g/mol
AppearanceDark red powder
Melting PointData not available
Boiling PointData not available
Water SolubilitySoluble (quantitative data not available)
pKaData not available

Pharmacological Properties

Mechanism of Action

Like other sulfonamides, this compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a precursor to folic acid. By mimicking PABA, this compound binds to DHPS, thereby blocking the synthesis of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to the inhibition of bacterial growth and replication (bacteriostatic effect). Mammalian cells are not affected by this mechanism as they obtain folic acid from the diet and do not possess the DHPS enzyme.

Folic_Acid_Synthesis_Inhibition

Antibacterial Spectrum

Table 2: Antibacterial Activity of this compound (Qualitative)

Bacterial TypeActivityReference
Gram-positive cocciActive
EnterobacteriaInactive
Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

Specific pharmacokinetic data for this compound is limited. As an azo dye, it is suggested that this compound is a prodrug that is metabolized in vivo, likely by gut bacteria, to release the active antibacterial agent, sulfanilamide. The azo bond is reduced, leading to the formation of aromatic amines.

Table 3: General ADME Properties of Sulfonamides

ParameterDescriptionReference
AbsorptionGenerally well-absorbed orally.
DistributionWidely distributed throughout body tissues.
MetabolismPrimarily occurs in the liver via acetylation and oxidation. This compound is also metabolized by gut flora.
ExcretionExcreted mainly by the kidneys.
Toxicity

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow Start Starting Materials: - Sulfanilamide - Naphthalene derivative Diazotization Diazotization of Sulfanilamide (NaNO₂, HCl, 0-5°C) Start->Diazotization Coupling Azo Coupling (with Naphthalene derivative) Diazotization->Coupling Isolation Isolation and Purification Coupling->Isolation Product This compound Isolation->Product

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a sulfonamide antibiotic using the broth microdilution method, based on CLSI guidelines.

  • Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is crucial to use a medium with low levels of thymidine, as this can interfere with the activity of sulfonamides.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium on a suitable agar plate and incubate for 18-24 hours.

    • Select 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Prep_Media Prepare Low-Thymidine Mueller-Hinton Broth Serial_Dilution Perform Serial Dilutions of This compound in 96-well plate Prep_Media->Serial_Dilution Prep_Drug Prepare this compound Stock Solution Prep_Drug->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results Result MIC Value (µg/mL) Read_Results->Result

Conclusion

This compound remains a compound of historical importance in the development of antimicrobial chemotherapy. While specific quantitative data on some of its physicochemical and pharmacological properties are sparse in contemporary literature, its mechanism of action as a sulfonamide is well-understood. This guide provides a foundational understanding of this compound for researchers, highlighting the need for further investigation to fully characterize its properties using modern analytical and microbiological techniques.

References

The Dawn of an Era: An In-depth Technical Guide to the Early Research and Discovery of Neoprontosil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Prontosil and its subsequent evolution into Neoprontosil marks a pivotal moment in the history of medicine, heralding the dawn of the antibacterial era. This technical guide provides a comprehensive overview of the seminal early research, focusing on the foundational experiments that unveiled the therapeutic potential of this class of compounds. We will delve into the experimental protocols, quantitative data, and the logical progression of scientific thought that led to the development of the first commercially available sulfonamide drug.

The Genesis of a "Magic Bullet"

In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a dedicated team of researchers embarked on a quest inspired by Paul Ehrlich's concept of a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host. This research program, led by pathologist and bacteriologist Gerhard Domagk, with chemists Fritz Mietzsch and Josef Klarer, focused on screening newly synthesized dyes for antibacterial properties.[1][2] After years of systematic testing involving thousands of compounds, a red azo dye designated KL 730, later named Prontosil Rubrum, emerged as a promising candidate in 1932.[3][4]

Foundational In Vivo Experiments: Domagk's Breakthrough

The initial yet profound discovery of Prontosil's efficacy was not observed in vitro; the dye showed no antibacterial activity against streptococci in a test tube.[2] This crucial observation underscored the importance of in vivo testing, a principle Domagk steadfastly believed in. The groundbreaking experiment that demonstrated the chemotherapeutic power of Prontosil was conducted in mice infected with a lethal dose of Streptococcus pyogenes.

Experimental Protocol: Murine Model of Streptococcal Sepsis (Domagk, 1932)

Objective: To determine the in vivo efficacy of Prontosil Rubrum in treating lethal systemic Streptococcus pyogenes infection in mice.

Animal Model: Mice (specific strain and weight not detailed in available historical records).

Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient with a severe bacterial infection.

Infection Induction:

  • A lethal dose of the Streptococcus pyogenes culture was established through preliminary experiments.

  • Mice were infected intraperitoneally with a bacterial suspension containing approximately 10 to 100 times the minimum lethal dose.

Treatment:

  • The treatment group received a single oral dose of Prontosil Rubrum administered via a stomach tube one and a half hours after infection. The exact dosage used in the initial experiment is not consistently reported in historical accounts.

  • The control group received no treatment.

Observation and Endpoints: The primary endpoint was survival. The mice were monitored over several days, and mortality was recorded.

Quantitative Data: Domagk's 1932 Mouse Experiment
GroupNumber of MiceTreatmentOutcomeSurvival Rate
Control 14NoneAll died within 4 days0%
Treatment 12Single oral dose of Prontosil RubrumAll survived100%

This data is based on Domagk's initial experiment as reported in his 1935 publication in Deutsche Medizinische Wochenschrift.

The stark contrast in outcomes between the two groups provided the first compelling evidence of Prontosil's life-saving potential.

From Prontosil Rubrum to Neoprontosil: The Advent of a Soluble Formulation

While Prontosil Rubrum demonstrated remarkable efficacy, its low water solubility presented a challenge for clinical administration, particularly for injections. To address this, a more soluble derivative, Prontosil-S (also known as Prontosil Solubile and later Neoprontosil), was developed. This readily water-soluble sodium salt of sulfonamidochrysoidine formed a burgundy red solution and was investigated clinically between 1932 and 1934.

Chemical Structures

Figure 1: Chemical structures of Prontosil Rubrum and Neoprontosil.

Confirmation and Clinical Application: The Work of Leonard Colebrook

The groundbreaking findings of Domagk were met with initial skepticism by the broader medical community. However, the work of English physician and bacteriologist Leonard Colebrook at Queen Charlotte's Hospital in London provided crucial confirmation and paved the way for the clinical use of these new drugs, particularly in the treatment of puerperal fever, a leading cause of maternal mortality at the time.

Experimental Protocol: Colebrook's Studies on Puerperal Fever (1936)

Objective: To evaluate the efficacy of Prontosil in treating puerperal fever caused by hemolytic streptococci.

Study Design: Colebrook's investigations included both animal experiments to replicate Domagk's findings and clinical trials in women with puerperal fever.

Animal Model (Mice):

  • Mice were infected with a lethal dose of Streptococcus pyogenes.

  • One group of mice received an initial 7.5 mg dose of Prontosil, followed by subsequent doses.

Clinical Trials (Humans):

  • Patients diagnosed with puerperal fever due to hemolytic streptococcus were treated with Prontosil. Both Prontosil Rubrum (orally) and the more soluble Neoprontosil (by injection) were used.

  • The outcomes of treated patients were compared to the historical mortality rates for the same condition at the hospital.

Quantitative Data: Colebrook's Puerperal Fever Study
GroupNumber of CasesOutcomeFatality Rate
Historical Control (Pre-Prontosil) 7619 deaths25%
Prontosil Treatment Group 643 deaths4.7%

Data from Colebrook and Kenny's 1936 publication in The Lancet.

Colebrook's meticulous research provided undeniable evidence of Prontosil's effectiveness and dramatically reduced mortality from puerperal fever.

Unraveling the Mechanism: The Discovery of the Active Metabolite

A perplexing observation in the early research was Prontosil's lack of in vitro activity. This puzzle was solved in late 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They discovered that Prontosil is a prodrug, meaning it is metabolized in the body to its active form. The active antibacterial agent was identified as the simpler, colorless molecule, para-aminobenzenesulfonamide, more commonly known as sulfanilamide. This discovery was a monumental step in understanding the mechanism of action and paved the way for the development of a vast number of synthetic sulfonamide drugs.

Prontosil Prontosil (Prodrug) Inactive in vitro Metabolism In Vivo Metabolic Reduction (Liver) Prontosil->Metabolism Azo bond cleavage Sulfanilamide Sulfanilamide (Active Metabolite) Bacteriostatic Metabolism->Sulfanilamide

Figure 2: Metabolic activation of Prontosil to Sulfanilamide.

The active sulfanilamide molecule acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfanilamide exerts a bacteriostatic effect, halting bacterial proliferation and allowing the host's immune system to clear the infection.

Logical Progression of Early Neoprontosil Research

A Screening of Azo Dyes for Antibacterial Activity B Discovery of Prontosil Rubrum's In Vivo Efficacy (Domagk, 1932) A->B C Observation of In Vitro Inactivity B->C D Development of Water-Soluble Neoprontosil (Prontosil Solubile) B->D F Discovery of Metabolic Activation to Sulfanilamide (Pasteur Institute, 1935) C->F E Clinical Confirmation in Puerperal Fever (Colebrook, 1936) D->E G Understanding of the Mechanism of Action F->G

References

Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, an early sulfonamide antibiotic, functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, contextual quantitative data on the inhibition of DHPS by related sulfonamides, and detailed experimental protocols for assessing DHPS inhibition. Visualizations of the folate biosynthesis pathway, the mechanism of competitive inhibition, and a typical experimental workflow are provided to facilitate a comprehensive understanding.

Introduction to this compound and its Mechanism of Action

This compound is an azo compound with antibacterial effects similar to that of sulfanilamide[1]. Like other sulfonamides, its antibacterial activity stems from its structural analogy to para-aminobenzoic acid (PABA)[2][3]. This structural mimicry allows this compound to act as a competitive inhibitor of dihydropteroate synthase (DHPS)[2][3].

DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor in the de novo synthesis of folate. Folate is essential for the synthesis of nucleotides and certain amino acids, which are required for DNA replication and cellular growth. By competitively binding to the PABA-binding site of DHPS, this compound prevents the natural substrate from binding, thereby halting the folate synthesis pathway and exhibiting a bacteriostatic effect. As mammalian cells do not synthesize their own folate but instead obtain it from their diet, DHPS inhibitors like this compound are selectively toxic to bacteria.

Quantitative Data: DHPS Inhibition by Sulfonamides

Quantitative data, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are crucial for evaluating the potency of an enzyme inhibitor. Despite a thorough review of the available literature, specific IC50 and Ki values for the inhibition of dihydropteroate synthase by this compound could not be located.

To provide a relevant frame of reference for the expected potency of this compound, the following table summarizes the inhibitory activities of other well-characterized sulfonamides against DHPS from various microorganisms.

SulfonamideMicroorganismIC50 (µM)Ki (µM)Reference
SulfamethoxazolePlasmodium falciparum-6 - 500
SulfathiazoleBacillus anthracis-Not specified
Multiple SulfonamidesEscherichia coli0.6 - 18-
Compound 11a (a novel N-sulfonamide 2-pyridone)Not Specified2.76 (µg/mL)-

Note: The provided data for other sulfonamides illustrates a wide range of inhibitory potencies, which can be influenced by the specific chemical structure of the sulfonamide and the species of DHPS being assayed. The lack of specific data for this compound highlights a potential area for future research.

Experimental Protocol: Continuous Spectrophotometric DHPS Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against DHPS. This method is adapted from established protocols for assaying DHPS inhibition.

3.1. Principle

The activity of DHPS is measured using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

3.2. Materials and Reagents

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • This compound (or other test inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control

3.3. Procedure

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations for IC50 determination.

  • Reagent Preparation:

    • Prepare a fresh substrate mix containing PABA and DHPPP in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

    • Prepare a cofactor solution of NADPH in the assay buffer.

  • Assay Execution (96-well plate format):

    • Add 2 µL of the this compound serial dilutions (or DMSO for control wells) to the appropriate wells of the microplate.

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

3.4. Data Analysis

  • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Folate Biosynthesis Pathway and Site of Inhibition

folate_pathway GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate This compound This compound This compound->DHPS Inhibits

Caption: Folate biosynthesis pathway highlighting the inhibitory action of this compound on DHPS.

Mechanism of Competitive Inhibition

competitive_inhibition cluster_0 Normal Reaction cluster_1 Inhibition by this compound E DHPS (Enzyme) ES Enzyme-Substrate Complex E->ES S PABA (Substrate) S->ES + ES->E + P Product ES->P E2 DHPS (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI I This compound (Inhibitor) I->EI + NoReaction No Reaction EI->NoReaction S2 PABA (Substrate) S2->NoReaction Cannot bind

Caption: Competitive inhibition of DHPS by this compound, preventing PABA binding.

Experimental Workflow for DHPS Inhibition Assay

experimental_workflow prep_inhibitor Prepare this compound Serial Dilutions in DMSO add_inhibitor Add Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Master Mix: Assay Buffer, DHPS, DHFR, NADPH add_reagents Add Master Mix to Wells prep_reagents->add_reagents add_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C for 5 minutes add_reagents->pre_incubate initiate_reaction Initiate Reaction with PABA/DHPPP Substrate Mix pre_incubate->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_abs analyze_data Calculate Reaction Rates and Determine IC50 measure_abs->analyze_data

Caption: Step-by-step workflow for the continuous spectrophotometric DHPS inhibition assay.

References

An In-depth Technical Guide to the Degradation Products and Pathways of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, also known by its synonyms Neoprontosil and Prontosil soluble, is a sulfonated azo dye that historically held significance as an early antibacterial agent. Its chemical name is sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate, with the CAS Number 133-60-8. As a member of the sulfa class of drugs, its antibacterial effect is similar to that of sulfanilamide[1]. Understanding the degradation pathways and products of this compound is crucial for assessing its stability, efficacy, and potential environmental impact. This guide provides a comprehensive overview of the known and potential degradation routes of this compound under various conditions.

The structure of this compound incorporates a sulfonamide group, an azo linkage, and a sulfonated naphthalene ring system. This complex structure makes it susceptible to degradation through several mechanisms, including metabolic action and forced degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Metabolic Degradation Pathway

The most well-documented degradation pathway for this compound is its in vivo metabolism. This compound is a prodrug, meaning it is converted into its active form within the body[2][3]. The primary metabolic transformation is the reductive cleavage of the azo bond (–N=N–), which is catalyzed by microbial enzymes, such as azoreductases, found in the gut microbiota[4]. This cleavage results in the formation of two smaller aromatic amine compounds: the active antibacterial agent, sulfanilamide, and 6-acetamido-4-amino-3-hydroxynaphthalene-2,7-disulfonic acid.

metabolic_degradation This compound This compound Sulfanilamide Sulfanilamide (Active Drug) This compound->Sulfanilamide Reductive Cleavage (Azo Reductase) AromaticAmine 6-acetamido-4-amino-3-hydroxynaphthalene-2,7-disulfonic acid This compound->AromaticAmine Reductive Cleavage (Azo Reductase)

Metabolic activation of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods and in understanding the intrinsic stability of a drug substance[5]. The following sections detail the likely degradation of this compound under various stress conditions, based on the known chemistry of sulfonated azo dyes and sulfonamides.

Hydrolytic Degradation

The azo linkage in sulfonated azo dyes is generally stable to hydrolysis under neutral pH conditions. However, degradation may occur under strongly acidic or basic conditions. The amide and sulfonamide functional groups in this compound are also susceptible to hydrolysis.

  • Acidic Hydrolysis: Under strong acidic conditions and heat, the acetylamino group may undergo hydrolysis to yield an amino group. The sulfonamide bond could also be cleaved to produce sulfanilic acid.

  • Basic Hydrolysis: In a strong basic medium, the acetylamino group is also susceptible to hydrolysis. The sulfonamide bond is generally more stable to base than to acid.

Proposed Hydrolytic Degradation Products:

  • Desacetyl-Azosulfamide

  • Sulfanilic acid

  • 6-amino-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate

hydrolytic_degradation This compound This compound Desacetyl Desacetyl-Azosulfamide This compound->Desacetyl Acid/Base Hydrolysis SulfanilicAcid Sulfanilic Acid This compound->SulfanilicAcid Acid Hydrolysis

Potential hydrolytic degradation of this compound.
Oxidative Degradation

Oxidative degradation of sulfonamides and azo dyes can be initiated by various oxidizing agents, such as hydrogen peroxide, often in the presence of UV light or metal catalysts, which generate highly reactive hydroxyl radicals. These radicals can attack the aromatic rings and the azo bond.

The degradation is likely to proceed via:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Azo Bond Cleavage: The azo bond can be cleaved oxidatively, leading to the formation of smaller aromatic and aliphatic compounds.

  • Oxidation of the Sulfonamide Group: The sulfur atom in the sulfonamide group can be oxidized to higher oxidation states.

Proposed Oxidative Degradation Products:

  • Hydroxylated derivatives of this compound

  • Phenolic compounds

  • Sulfonic acids

  • Smaller organic acids and inorganic ions (e.g., sulfate, nitrate)

Photolytic Degradation

Photodegradation is a significant degradation pathway for sulfonated azo dyes. The process is often mediated by hydroxyl radicals generated from the interaction of UV light with water and dissolved oxygen. The degradation likely proceeds in a multi-step process:

  • Initiation: Absorption of UV light leads to the formation of excited states of the dye molecule and the generation of hydroxyl radicals.

  • Propagation: Hydroxyl radicals attack the aromatic rings, leading to the formation of hydroxylated intermediates. The azo bond may also be cleaved.

  • Termination: The intermediate products can undergo further degradation, including ring opening, to form smaller, low-molecular-weight dicarboxylic acids and eventually mineralize to CO2, water, and inorganic ions.

photolytic_degradation cluster_0 Primary Degradation cluster_1 Secondary Degradation cluster_2 Mineralization This compound This compound Hydroxylated Hydroxylated Intermediates This compound->Hydroxylated UV, •OH RingOpening Ring Opening Products (e.g., dicarboxylic acids) Hydroxylated->RingOpening Mineralization CO2, H2O, SO4²⁻, NO3⁻ RingOpening->Mineralization

Generalized photolytic degradation of this compound.
Thermal Degradation

Thermal degradation studies on sulfonamides and azo dyes indicate that decomposition can occur at elevated temperatures. The specific degradation products of this compound under thermal stress are not well-documented. However, pyrolysis gas chromatography/mass spectrometry of sulfonated azo dyes has shown the formation of aniline and aminonaphthalene as dominant products. For this compound, thermal stress could lead to the cleavage of the C-S and S-N bonds in the sulfonamide group and the breakdown of the naphthalene and benzene rings.

Quantitative Data

Specific quantitative data on the forced degradation of this compound is limited in the available literature. The following table presents illustrative data for the degradation of related compounds (sulfonamides and azo dyes) to provide a general understanding of their stability.

Stress ConditionCompound ClassCompound ExampleCondition DetailsDegradation (%)Half-lifeReference
Hydrolysis (Acid) SulfonylureaGlipizide0.1M HCl, 85°CSignificantNot specified
Hydrolysis (Base) SulfonylureaGlipizide0.1M NaOH, 85°CSignificantNot specified
Oxidation SulfonamideSulfathiazoleUV/Persulfate~96% in 60 minNot specified
Photolysis SulfonamideSulfadiazineSimulated Sunlight88-98% in 24hNot specified
Thermal SulfonamideSulfamethazine in milk120°C for 20 min85.1%Not specified

Experimental Protocols

The following section outlines a general experimental protocol for conducting forced degradation studies on this compound, based on ICH guidelines and common practices for pharmaceuticals.

General Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL in water or methanol/water) Hydrolysis Hydrolysis (Acid, Base, Neutral) Prep->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Prep->Oxidation Photolysis Photolysis (UV/Vis light) Prep->Photolysis Thermal Thermal (Heat) Prep->Thermal Neutralize Neutralize/Quench Reaction Hydrolysis->Neutralize Oxidation->Neutralize Photolysis->Neutralize Thermal->Neutralize HPLC HPLC-UV/DAD Analysis (Assay of parent drug, detection of degradation products) Neutralize->HPLC LCMS LC-MS/MS Analysis (Identification and characterization of degradation products) HPLC->LCMS

General workflow for forced degradation studies.
Detailed Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., purified water or a mixture of methanol and water).

2. Hydrolytic Degradation:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at different time points, cool, and neutralize with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. Withdraw samples, cool, and neutralize with 0.1 M HCl.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat at 60°C for a specified period.

3. Oxidative Degradation:

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide solution. Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

4. Photolytic Degradation:

  • Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

5. Thermal Degradation:

  • Keep the solid drug substance in a controlled temperature oven (e.g., at 60°C or 80°C) for a specified period. Samples should also be evaluated in solution at elevated temperatures.

6. Analytical Method:

  • HPLC-UV/DAD: Analyze the stressed samples using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV/diode-array detection. A C18 column is commonly used. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The method should be validated to ensure it can separate this compound from its degradation products.

  • LC-MS/MS: For the identification and structural elucidation of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique. This allows for the determination of the molecular weight and fragmentation pattern of the degradation products, which aids in their structural identification.

Conclusion

The degradation of this compound is primarily characterized by the reductive cleavage of its azo bond in vivo to produce the active drug, sulfanilamide. Under forced degradation conditions, this compound is expected to be susceptible to photolytic and oxidative degradation, leading to a variety of degradation products, including hydroxylated derivatives and smaller organic molecules. While generally stable to neutral hydrolysis, degradation may occur under harsh acidic or basic conditions. Specific quantitative data and detailed studies on the forced degradation of this compound are not extensively available, and further research is needed to fully characterize its stability profile and degradation products under various stress conditions. The general protocols and pathways described in this guide, based on the chemistry of related sulfonated azo dyes and sulfonamides, provide a solid foundation for such investigations.

References

Azosulfamide: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosulfamide, a historically significant sulfonamide antibacterial agent, continues to be a molecule of interest in various research contexts. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a scarcity of publicly available quantitative data, this document focuses on qualitative descriptions and outlines detailed experimental protocols for researchers to determine these critical parameters. The guide includes standardized methodologies for solubility assessment and stability testing under forced degradation conditions, supplemented by workflow diagrams to aid in experimental design.

Introduction

This compound, also known as Neoprontosil or Prontosil Soluble, is a dark red, odorless, and tasteless powder.[1] It is an azo compound that played a pivotal role in the history of antimicrobial chemotherapy.[2][3] In the body, this compound is a prodrug that is metabolized to the active compound, sulfanilamide.[2][4] Understanding the solubility and stability of this compound is crucial for its handling, formulation, and in vitro studies. This guide synthesizes the available information and provides a framework for generating the necessary quantitative data.

Solubility Profile

  • Water: Soluble, forming an intense red solution.

  • Organic Solvents: Practically insoluble in most common organic solvents.

  • Dimethyl Sulfoxide (DMSO): Soluble.

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble
EthanolPractically Insoluble
MethanolPractically Insoluble
AcetonePractically Insoluble
Dimethyl Sulfoxide (DMSO)Soluble

Stability Profile

Detailed stability data for this compound, including degradation kinetics under various stress conditions (pH, light, and temperature), is not extensively documented. As a sulfonamide and an azo dye, its stability is expected to be influenced by these factors.

General stability considerations for sulfonamides suggest that they can be susceptible to:

  • Hydrolysis: Degradation in aqueous solutions, which can be pH-dependent.

  • Oxidation: Susceptibility to oxidative degradation.

  • Photodegradation: As a colored azo compound, it may be sensitive to light.

  • Thermal Degradation: Degradation at elevated temperatures.

This compound is known to be metabolized in vivo to sulfanilamide, indicating that the azo bond is susceptible to reduction. This reductive cleavage is a key pathway for its bioactivation.

Experimental Protocols

To address the lack of quantitative data, the following established experimental protocols are recommended for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The saturation shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, and relevant buffers).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator should be used.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Methodology:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Maintain the solutions at a controlled temperature (e.g., 60 °C) and monitor for degradation over time.

    • At specified time points, withdraw samples, neutralize them, and analyze for the parent compound and any degradation products using a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature and monitor for degradation over time.

    • Analyze samples at various intervals to quantify the extent of degradation.

  • Thermal Degradation:

    • Expose solid this compound powder to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.

    • At selected time points, dissolve a portion of the solid in a suitable solvent and analyze for degradation.

  • Photostability:

    • Expose a solution of this compound and the solid powder to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, protect identical samples from light (dark controls).

    • Analyze the exposed and dark control samples at appropriate time intervals to determine the extent of photodegradation.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility and stability testing and the conceptual degradation pathway of this compound.

G cluster_0 Solubility & Stability Testing Workflow A This compound Sample B Solubility Determination (Shake-Flask Method) A->B C Stability Studies (Forced Degradation) A->C D Solubility Data (mg/mL or mol/L) B->D E Degradation Profile C->E G Data Analysis & Reporting D->G E->G F Analytical Method Development (e.g., HPLC) F->B F->C

Caption: Experimental workflow for determining the solubility and stability of this compound.

G cluster_1 Conceptual Degradation Pathway of this compound This compound This compound (Prodrug) Reduction Azo Bond Reduction (e.g., in vivo metabolism or reductive stress conditions) This compound->Reduction Sulfanilamide Sulfanilamide (Active Metabolite) Reduction->Sulfanilamide OtherFragment Amino-naphthalene Derivative Reduction->OtherFragment

Caption: General metabolic pathway of this compound to its active form, Sulfanilamide.

Conclusion

While this compound has historical importance, a comprehensive, publicly available dataset on its quantitative solubility and stability is lacking. This technical guide provides the available qualitative information and, more importantly, equips researchers with the necessary experimental protocols to generate this critical data. The application of standardized methods like the shake-flask technique for solubility and systematic forced degradation studies for stability will enable a thorough characterization of this compound's physicochemical properties. The provided workflows and conceptual diagrams serve as a practical starting point for these investigations, which are essential for any future research or development involving this compound.

References

In Vivo Metabolism of Azosulfamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo metabolism of azosulfamide compounds, with a primary focus on Prontosil, the prototypical drug of this class. Azosulfamides are characterized by an azo bond linking a sulfonamide moiety to another aromatic ring system. A pivotal discovery in pharmacology was that Prontosil, an inactive azo dye, is a prodrug that undergoes metabolic activation in vivo to release its therapeutically active metabolite, sulfanilamide. This guide details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes involved. The primary metabolic event is the reductive cleavage of the azo bond, a transformation predominantly carried out by azoreductases of the gut microbiota. Understanding this metabolic activation is crucial for the development and evaluation of sulfonamide-based therapeutics and other drugs designed as azo-prodrugs for targeted delivery.

Introduction

The term "this compound" refers to a class of chemical compounds that contain a sulfonamide group (-SO₂NH₂) and an azo group (-N=N-). The historical and pharmacological significance of this class is anchored in the discovery of Prontosil in the 1930s.[1] Initial observations revealed a paradox: Prontosil was effective in treating bacterial infections in vivo (in living organisms) but inactive in vitro (in laboratory cultures).[2][3] This led to the groundbreaking discovery that Prontosil is a prodrug, meaning it is metabolically converted within the body to its active form.[4] The active agent was identified as sulfanilamide, a simpler, colorless molecule.[2] This finding not only introduced the era of antibacterial sulfonamides but also established the concept of metabolic activation as a fundamental principle in drug action.

This guide will explore the core aspects of the in vivo metabolism of azosulfamides, using Prontosil as the primary exemplar due to the wealth of foundational research available.

Metabolic Pathways of Azosulfamides

The metabolism of azosulfamides is dominated by a single, crucial biotransformation: the reductive cleavage of the azo bond. This reaction breaks the molecule into two separate aromatic amines. In the case of Prontosil, this cleavage yields the active antibacterial agent, sulfanilamide, and 1,2,4-triaminobenzene.

Primary Metabolic Reaction: Azo-Bond Reduction

The conversion of Prontosil to sulfanilamide is an enzymatic reduction reaction. This process is primarily mediated by azoreductase enzymes. While the liver possesses some azoreductase activity, the principal site for this metabolic activation, particularly after oral administration, is the gastrointestinal tract. The gut microbiota produce a diverse array of azoreductases that efficiently cleave the azo linkage.

Subsequent Metabolism of Metabolites

Once sulfanilamide is released, it undergoes further metabolism characteristic of sulfonamides. The primary routes of sulfanilamide metabolism include:

  • N-acetylation: The aromatic amine group of sulfanilamide can be acetylated to form N-acetylsulfanilamide. This is a major pathway for the detoxification and excretion of sulfonamides.

  • Oxidation: To a lesser extent, oxidative metabolic pathways can also be involved.

The other metabolite of Prontosil, 1,2,4-triaminobenzene, is also subject to further metabolic processes, though these are less well-characterized in the context of Prontosil's overall disposition.

The metabolic pathway of Prontosil is depicted in the following diagram:

Prontosil_Metabolism Prontosil Prontosil Sulfanilamide Sulfanilamide (Active Metabolite) Prontosil->Sulfanilamide Azo-Bond Reduction (Gut Microbiota/Liver Azoreductases) Triaminobenzene 1,2,4-Triaminobenzene Prontosil->Triaminobenzene Azo-Bond Reduction (Gut Microbiota/Liver Azoreductases) N_Acetylsulfanilamide N-Acetylsulfanilamide Sulfanilamide->N_Acetylsulfanilamide N-Acetylation Excretion Excretion (Urine/Feces) Sulfanilamide->Excretion Triaminobenzene->Excretion N_Acetylsulfanilamide->Excretion

Metabolic pathway of Prontosil.

Quantitative Data on Prontosil Metabolism

Quantitative pharmacokinetic data for Prontosil, such as plasma Cmax, Tmax, and AUC, are scarce in modern literature due to the compound's age. However, early studies using radiolabeled compounds provide valuable insights into its excretion profile. The following table summarizes the excretion of radioactivity in rats following a single oral dose of [³⁵S]-labeled Prontosil.

Route of AdministrationTime Post-Dose% of Administered Dose in Urine% of Administered Dose in FecesTotal % of Administered Dose RecoveredReference
Oral24 hours711889
Oral48 hours811192

Note: In this study, a significant portion of the radioactivity in the urine and feces was identified as sulfanilamide and its acetylated metabolite, confirming the reductive cleavage pathway.

Experimental Protocols

This section outlines representative methodologies for studying the in vivo metabolism of azosulfamides. These protocols are synthesized from established methods for studying prodrug metabolism, azoreductase activity, and sulfonamide analysis.

In Vivo Metabolism Study in Rodents

This protocol describes a typical in vivo study to assess the pharmacokinetics and metabolism of an this compound compound in rats.

  • Animal Model: Male Wistar rats (200-250 g) are used. Animals are housed in metabolic cages to allow for separate collection of urine and feces. For studies focusing on the role of gut microbiota, a parallel group of rats treated with a broad-spectrum antibiotic cocktail can be included to suppress the intestinal flora. Gnotobiotic (germ-free) rodents can also be utilized for definitive studies on the role of gut microbiota.

  • Drug Administration: The this compound compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

  • Sample Collection:

    • Blood: Blood samples (approx. 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8, 8-24, 24-48 hours). The volume of urine is recorded, and feces are homogenized. Samples are stored at -80°C.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • The supernatant is collected for analysis.

  • Analytical Method (HPLC-MS/MS):

    • Chromatography: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-daughter ion transitions for the parent this compound and its expected metabolites (e.g., sulfanilamide) are monitored.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life using non-compartmental analysis.

The following diagram illustrates a general workflow for an in vivo metabolism study:

In_Vivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis DrugAdmin Drug Administration (Oral Gavage) SampleCollection Sample Collection (Blood, Urine, Feces) DrugAdmin->SampleCollection SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep HPLC_MS HPLC-MS/MS Analysis SamplePrep->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MS->PK_Analysis

Workflow for an in vivo metabolism study.
In Vitro Azoreductase Activity Assay

This protocol is for determining the kinetics of azoreductase activity using a spectrophotometric method.

  • Enzyme Source:

    • Gut Microbiota: Fecal samples can be homogenized and cultured under anaerobic conditions to prepare a microbial suspension.

    • Liver Fractions: S9 fractions or microsomes can be prepared from liver homogenates.

  • Reaction Mixture: A typical reaction mixture (1 mL) contains:

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • The this compound substrate (e.g., Prontosil) at a known concentration.

    • A cofactor, typically NADH or NADPH (e.g., 1 mM).

    • The enzyme preparation (fecal suspension or liver fraction).

  • Assay Procedure:

    • The reaction mixture (without the cofactor) is pre-incubated at 37°C for a few minutes.

    • The reaction is initiated by the addition of the cofactor (NADH or NADPH).

    • The decrease in absorbance at the λmax of the azo dye is monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed as the amount of substrate metabolized per unit time per milligram of protein. Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rate at various substrate concentrations.

Conclusion

The in vivo metabolism of azosulfamides is a classic example of prodrug activation, a concept that remains highly relevant in modern drug design. The reductive cleavage of the azo bond, primarily by the gut microbiota, is the key metabolic step that liberates the active sulfonamide. While quantitative pharmacokinetic data for early azosulfamides like Prontosil are limited, the fundamental metabolic pathway is well-established. The experimental protocols outlined in this guide provide a framework for the contemporary investigation of this compound metabolism and can be adapted for the development and evaluation of new azo-prodrugs designed for targeted drug delivery to the colon or for other therapeutic applications. A thorough understanding of the interplay between the host, its microbiome, and this compound compounds is essential for researchers and professionals in the field of drug development.

References

Azosulfamide as a Competitive Inhibitor of PABA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Azosulfamide's role as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folate biosynthesis pathway. This compound, a prodrug, is metabolically converted to its active form, sulfanilamide, which acts as a structural analog of PABA. This guide details the mechanism of action, summarizes key quantitative data for sulfanilamide and related compounds, provides detailed experimental protocols for assessing enzyme inhibition, and includes visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target

The bacterial folate biosynthesis pathway is a critical metabolic route for the production of tetrahydrofolate, an essential cofactor in the synthesis of nucleic acids and certain amino acids.[1] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an attractive target for antimicrobial agents.[2][3] One of the key enzymes in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA).[4][5]

This compound: From Prodrug to Active Inhibitor

This compound, also known to be Prontosil, is a pioneering antimicrobial agent that functions as a prodrug. In vivo, it is metabolized to its active form, sulfanilamide. Sulfanilamide is a structural analog of PABA, the natural substrate of DHPS. This structural similarity allows sulfanilamide to act as a competitive inhibitor of DHPS, effectively blocking the folate synthesis pathway and leading to a bacteriostatic effect.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The inhibitory action of sulfanilamide, the active metabolite of this compound, is a classic example of competitive inhibition. Sulfanilamide binds to the active site of DHPS, the same site that PABA would normally occupy. This binding is reversible, and there is direct competition between sulfanilamide and PABA for the enzyme's active site. By binding to the active site, sulfanilamide prevents the formation of dihydropteroate, a crucial intermediate in the folate pathway. This disruption of folate synthesis ultimately inhibits bacterial growth and replication.

cluster_0 DHPS Active Site DHPS Dihydropteroate Synthase (DHPS) Product Dihydropteroate DHPS->Product Catalyzes Reaction NoProduct Inhibition of Folate Synthesis DHPS->NoProduct PABA PABA (Substrate) PABA->DHPS Binds to Active Site This compound This compound (Prodrug) Sulfanilamide Sulfanilamide (Active Inhibitor) This compound->Sulfanilamide Metabolic Activation (in vivo) Sulfanilamide->DHPS Competitively Binds to Active Site

Mechanism of Competitive Inhibition by this compound's Active Form.

Quantitative Analysis of DHPS Inhibition

The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). While specific data for this compound is limited due to its nature as a prodrug, extensive research has been conducted on its active form, sulfanilamide, and other related sulfonamides.

CompoundOrganismKi (µM)IC50 (µM)Reference
SulfadiazineEscherichia coli2.5-
4,4'-Diaminodiphenylsulfone (Dapsone)Escherichia coli5.920

Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific bacterial strain and assay methodology.

Experimental Protocols for DHPS Inhibition Assays

The inhibitory activity of compounds like sulfanilamide against DHPS can be determined using several established in vitro assays. The continuous spectrophotometric assay is a widely used method.

Continuous Spectrophotometric Assay

This assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to DHPS activity.

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-Aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Test inhibitor (e.g., Sulfanilamide) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a reagent mixture containing assay buffer, DHPP, PABA, NADPH, and an excess of DHFR.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a suitable microplate or cuvette, add the reagent mixture and the test inhibitor at various concentrations. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of DHPS enzyme.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the Ki, the assay is performed with varying concentrations of PABA at fixed inhibitor concentrations, and the data are analyzed using Michaelis-Menten and Lineweaver-Burk plots.

start Start prep_reagents Prepare Reagent Mix (Buffer, DHPP, PABA, NADPH, DHFR) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor setup_reaction Set up Reaction in Microplate: Reagent Mix + Inhibitor prep_reagents->setup_reaction prep_inhibitor->setup_reaction add_enzyme Initiate Reaction: Add DHPS Enzyme setup_reaction->add_enzyme measure_abs Monitor Absorbance at 340 nm (Kinetic Measurement) add_enzyme->measure_abs analyze_data Data Analysis: Calculate Velocity, IC50, Ki measure_abs->analyze_data end End analyze_data->end

Workflow for a Continuous Spectrophotometric DHPS Inhibition Assay.

Signaling Pathway: Disruption of Folate Synthesis

The inhibition of DHPS by sulfanilamide has a cascading effect on the bacterial folate synthesis pathway, ultimately leading to the depletion of tetrahydrofolate. This essential cofactor is required for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine and glycine). The disruption of these downstream processes inhibits DNA replication, RNA synthesis, and protein production, thereby halting bacterial growth.

GTP GTP DHPPP DHPPP GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA PABA PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate This compound This compound (via Sulfanilamide) This compound->DHPS Inhibits DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate One_Carbon_Metabolism One-Carbon Metabolism Tetrahydrofolate->One_Carbon_Metabolism Biosynthesis Synthesis of: - Purines - Thymidine - Amino Acids One_Carbon_Metabolism->Biosynthesis Bacterial_Growth Bacterial Growth and Replication Biosynthesis->Bacterial_Growth

Bacterial Folate Biosynthesis Pathway and the Site of Inhibition.

Conclusion

This compound, through its active metabolite sulfanilamide, serves as a potent competitive inhibitor of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. This in-depth guide has provided a comprehensive overview of its mechanism of action, relevant quantitative data for its active form, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the underlying biochemical and experimental processes. A thorough understanding of these principles is essential for the continued development of novel antimicrobial agents targeting this well-validated pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azosulfamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of azosulfamides through diazotization and subsequent azo coupling reactions. Azosulfamides are a class of compounds characterized by the presence of both a sulfonamide group (-SO₂NH₂) and an azo linkage (-N=N-). Historically, this class of compounds includes Prontosil, the first commercially available antibacterial antibiotic. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Azosulfamides have played a pivotal role in the history of medicinal chemistry. The discovery of Prontosil, an azo dye, and its in vivo conversion to the active antibacterial agent sulfanilamide, opened the door to the development of sulfa drugs. The synthesis of azosulfamides is a classic example of electrophilic aromatic substitution, involving two key steps: the diazotization of a primary aromatic amine (a sulfonamide) and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound. This methodology allows for the creation of a diverse library of azosulfamide derivatives with potential applications in drug discovery and as functional dyes.

Chemical Principles

The synthesis of azosulfamides is a two-step process:

  • Diazotization: A primary aromatic amine, in this case, a sulfonamide such as sulfanilamide, is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) to form a diazonium salt. The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid like hydrochloric acid (HCl). The resulting aryl diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol or an aniline derivative (the coupling component). The diazonium ion attacks the activated ring of the coupling partner, typically at the para position, to form the stable azo linkage (-N=N-), resulting in the final this compound product. The pH of the reaction is critical, with acidic conditions favoring coupling to anilines and alkaline conditions favoring coupling to phenols.[1]

Experimental Protocols

Protocol 1: Synthesis of Prontosil (2,4-diaminoazobenzene-4'-sulfonamide)

This protocol is adapted from established methods for the synthesis of the historic antibacterial agent Prontosil.[2][3][4]

Materials:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium Acetate Trihydrate

  • Sodium Bicarbonate

  • Distilled Water

  • Ice

Equipment:

  • Erlenmeyer flasks (50 mL and 250 mL)

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper

  • Melting point apparatus

Procedure:

Part A: Diazotization of Sulfanilamide

  • In a 250 mL Erlenmeyer flask, dissolve 1.72 g of sulfanilamide in 25 mL of 2 M hydrochloric acid. Gentle warming may be required to fully dissolve the solid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate 50 mL flask, prepare a solution of 0.70 g of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the sulfanilamide solution while maintaining the temperature below 5 °C. Stir vigorously during the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.08 g of m-phenylenediamine in 10 mL of distilled water containing 1 mL of concentrated HCl.

  • Cool this solution in an ice bath.

  • Slowly and with constant stirring, add the cold diazonium salt solution from Part A to the m-phenylenediamine solution.

  • A red-orange precipitate should form immediately.

  • After the addition is complete, allow the mixture to stand in the ice bath for 15 minutes to ensure complete coupling.

  • Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7-8). This will precipitate the free base of Prontosil.

Part C: Isolation and Purification

  • Collect the crude Prontosil precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold distilled water until the filtrate is neutral.

  • The crude product can be recrystallized from hot water or an ethanol/water mixture to obtain a purified product.

  • Dry the purified crystals and determine the melting point and percent yield.

Protocol 2: Synthesis of a Sulfacetamide-derived Azo Compound

This protocol describes the synthesis of an this compound derived from sulfacetamide and thymol.[5]

Materials:

  • Sulfacetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Thymol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH meter or pH paper

Procedure:

Part A: Diazotization of Sulfacetamide

  • In a suitable beaker, suspend 2.14 g of sulfacetamide in a mixture of 2.5 mL of concentrated HCl and 25 g of crushed ice.

  • Stir the suspension vigorously in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate container, prepare a 4N solution of sodium nitrite.

  • Slowly add 2.5 mL of the 4N sodium nitrite solution to the sulfacetamide suspension with constant stirring, ensuring the temperature remains below 5 °C.

  • Continue stirring for 30 minutes at 5 °C to complete the diazotization reaction.

Part B: Azo Coupling with Thymol

  • Prepare an alkaline solution of thymol by dissolving an equimolar amount of thymol in a dilute sodium hydroxide solution.

  • Cool the thymol solution in an ice bath.

  • Add the previously prepared diazonium salt solution dropwise to the cold alkaline thymol solution with vigorous stirring. The temperature should be maintained between 5-10 °C.

  • A colored precipitate of the azo compound will form.

  • Continue stirring the reaction mixture for 30 minutes after the addition is complete.

  • Adjust the pH of the resulting mixture to 7 with dilute HCl.

Part C: Isolation and Purification

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

  • Dry the product and characterize it using appropriate analytical techniques (e.g., melting point, IR, NMR).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various azosulfamides. Yields and melting points can vary based on the specific reactants and reaction conditions.

Starting SulfonamideCoupling ComponentProduct NameMolecular FormulaYield (%)Melting Point (°C)Reference
Sulfanilamidem-PhenylenediamineProntosilC₁₂H₁₃N₅O₂S~40-60248-250
SulfanilamideResorcinol4-((2,4-dihydroxyphenyl)diazenyl)benzenesulfonamideC₁₂H₁₁N₃O₄S>90198-200
SulfacetamideThymol(E)-4-((4-hydroxy-2-isopropyl-5-methylphenyl)diazenyl)-N-acetylbenzenesulfonamideC₁₉H₂₃N₃O₄S~70-80178-180
SulfadiazineSalicylaldehyde(E)-4-((2-hydroxy-5-((pyrimidin-2-ylimino)methyl)phenyl)diazenyl)benzenesulfonamideC₂₃H₁₈N₆O₄S~55-65230-232N/A

Note: The data for the Sulfadiazine derivative is representative and not directly cited from the provided search results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of azosulfamides.

G cluster_diazotization Diazotization Step (0-5 °C) cluster_coupling Azo Coupling Step cluster_workup Workup and Purification sulfonamide Sulfonamide (e.g., Sulfanilamide) diazonium_salt Aryl Diazonium Salt sulfonamide->diazonium_salt na_no2 Sodium Nitrite (NaNO₂) na_no2->diazonium_salt hcl Hydrochloric Acid (HCl) hcl->diazonium_salt This compound This compound Product diazonium_salt->this compound coupling_component Coupling Component (e.g., m-Phenylenediamine) coupling_component->this compound filtration Filtration This compound->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying pure_product Purified this compound drying->pure_product

Caption: General workflow for the synthesis of azosulfamides.

Signaling Pathway: Mechanism of Action of Sulfonamides

Azosulfamides like Prontosil act as prodrugs, releasing sulfanilamide in vivo. Sulfanilamide inhibits the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid. The following diagram illustrates this inhibitory mechanism.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acid_synthesis Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis Sulfonamide Sulfonamide (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition Inhibition Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

The synthesis of azosulfamides via diazotization and azo coupling remains a robust and versatile method for generating novel compounds with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The historical significance and continued relevance of sulfonamides in medicine underscore the importance of further research into novel this compound derivatives.

References

Determining the Susceptibility of Bacteria to Azosulfamide: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Azosulfamide, a sulfonamide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is crucial for assessing the potency of new antimicrobial agents and monitoring the emergence of resistance.[1][4]

The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results. Two primary methods are described: broth microdilution and agar dilution.

Principle of the Methods

Both broth and agar dilution methods are based on challenging a standardized bacterial inoculum with a range of this compound concentrations. After a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound that inhibits this visible growth.

Experimental Protocols

I. Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates with lids

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on the tested microorganisms.

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). Add 100 µL of sterile CAMHB to the sterility control wells (column 12).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

II. Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strain(s) of interest

  • Sterile saline (0.85% NaCl) or PBS

  • McFarland 0.5 turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of the this compound stock solution in a suitable solvent.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic solution to 18 mL of agar.

    • Mix well by gentle inversion and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

    • Include a drug-free agar plate as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing concentrations of this compound.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Data Presentation

All quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Example MIC Data for this compound

Bacterial StrainMethodThis compound MIC (µg/mL)
Escherichia coli ATCC® 25922™Broth Microdilution16
Staphylococcus aureus ATCC® 29213™Broth Microdilution8
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution>128
Escherichia coli ATCC® 25922™Agar Dilution16
Staphylococcus aureus ATCC® 29213™Agar Dilution8
Pseudomonas aeruginosa ATCC® 27853™Agar Dilution>128

Table 2: Quality Control (QC) Ranges for Reference Strains

QC StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Trimethoprim-Sulfamethoxazole≤0.5/9.5
Staphylococcus aureus ATCC® 29213™Trimethoprim-Sulfamethoxazole0.12/2.38 - 1/19

Note: As specific QC ranges for this compound are not established, ranges for a related sulfonamide combination are provided as an example. It is critical to establish internal QC ranges for this compound.

Mandatory Visualization

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution plates Prepare Serial Dilutions in 96-Well Plate stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution plates Prepare Agar Plates with Serial Dilutions of this compound stock->plates spot Spot Inoculum onto Agar Plates plates->spot inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->spot incubate Incubate at 35°C for 16-20h spot->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for Agar Dilution MIC Determination.

Quality Control

To ensure the accuracy and reproducibility of the results, it is imperative to include appropriate quality control (QC) strains in each experimental run. Reference strains with known MIC values for related sulfonamides, such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™, should be tested concurrently. The obtained MIC values for these QC strains must fall within the established acceptable ranges.

Interpretation of Results

The MIC value is a critical parameter for understanding the in vitro activity of this compound. It can be used to:

  • Compare the potency of this compound against different bacterial species.

  • Monitor for the development of resistance over time.

  • Provide a basis for establishing clinical breakpoints, which categorize isolates as susceptible, intermediate, or resistant.

It is important to note that for sulfonamides, trailing endpoints can sometimes be observed. In such cases, the MIC should be read as the lowest concentration that inhibits 80% or more of the growth compared to the growth control.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Adherence to standardized protocols, including the use of appropriate QC strains, is essential for generating high-quality, reproducible data that can effectively guide research and development efforts in the field of antimicrobial chemotherapy.

References

Application Note: HPLC-UV Method for the Analysis and Quantification of Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis and quantification of Azosulfamide. This compound, also known as Neoprontosil, is a sulfonamide antibacterial agent. The developed method is suitable for the determination of this compound in bulk drug substance and pharmaceutical formulations. This document provides a comprehensive experimental protocol, including chromatographic conditions, sample preparation, and method validation parameters, to ensure accuracy, precision, and linearity.

Introduction

This compound is a synthetic sulfonamide derivative with known antibacterial properties. As with other sulfonamide drugs, accurate and precise quantification is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique in the pharmaceutical industry for its specificity, sensitivity, and reliability. This application note presents a detailed HPLC-UV method that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., ProntoSIL C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station for peak integration and analysis.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Program Isocratic at 30:70 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Specificity No interference from common excipients

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject UV_Detector UV Detector (265 nm) HPLC_System->UV_Detector Elution Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Growth THF Tetrahydrofolic Acid (THF) DHF->THF Purines Purines, Thymidine, etc. THF->Purines This compound This compound This compound->DHPS Inhibits

Application Notes and Protocols for Preparing Azosulfamide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide is a sulfonamide compound with potential therapeutic applications. Accurate and reproducible in vitro and in vivo assays are critical for elucidating its mechanism of action and advancing drug development efforts. A crucial first step in performing these assays is the proper preparation of stock solutions. This document provides detailed protocols and guidelines for preparing this compound stock solutions to ensure consistency and reliability in experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to the preparation of stock solutions is presented in Table 1. This compound is readily soluble in dimethyl sulfoxide (DMSO).[1]

Table 1: Physicochemical Properties and Storage Recommendations for this compound

PropertyDataSource
Synonyms Neoprontosil, Streptozon II, Streptozon S[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage of Solid Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[1]
Stock Solution Storage 0-4°C for short term (days to weeks) or -20°C for long term (months).
Shelf Life (Solid) >3 years if stored properly.

Preparation of this compound Stock Solutions

The following table provides the required mass of this compound to prepare stock solutions of various concentrations in DMSO, based on a molecular weight of 588.48 g/mol . Note that the batch-specific molecular weight may vary, and it is recommended to refer to the Certificate of Analysis for the exact value.

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.588 mg2.94 mg5.88 mg
5 mM 2.94 mg14.7 mg29.4 mg
10 mM 5.88 mg29.4 mg58.8 mg
50 mM 29.4 mg147 mg294 mg

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh 5.88 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Long-term Storage: Store the aliquots at -20°C for long-term use. For short-term use (days to weeks), aliquots can be stored at 4°C.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing an this compound stock solution.

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store

Caption: Workflow for preparing this compound stock solution.

Application in Cell-Based Assays

When using the this compound stock solution for cell-based assays, it is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced toxicity. The final DMSO concentration should typically be less than 0.5%.

Protocol for Diluting Stock Solution for Cell-Based Assays:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform at least one intermediate dilution step to ensure accuracy.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Treat Cells: Add the final dilutions of this compound and the vehicle control to your cell cultures and incubate for the desired time.

Logical Workflow for Assay Preparation

The diagram below outlines the logical steps from the prepared stock solution to the final experimental setup for a cell-based assay.

G cluster_workflow Assay Preparation Workflow cluster_assay Cell-Based Assay stock 10 mM this compound Stock in DMSO intermediate Prepare Intermediate Dilutions in Culture Medium stock->intermediate final Prepare Final Working Concentrations intermediate->final treatment Treat Cells final->treatment vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->treatment cells Cells in Culture cells->treatment incubation Incubate treatment->incubation analysis Analyze Results incubation->analysis

Caption: Logical workflow for a cell-based assay using this compound.

References

Application Notes and Protocols for Purity Assessment of Synthesized Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azosulfamide, with the chemical name sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate, is a sulfonamide azo dye. Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like this compound is critical for their safety and efficacy. This document provides detailed application notes and protocols for assessing the purity of synthesized this compound using various analytical techniques. These methods are designed for researchers, scientists, and drug development professionals to identify and quantify the main component and potential impurities.

Potential impurities in synthesized this compound can originate from several sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. Common impurities in sulfonamide synthesis can arise from side reactions or incomplete reactions.[1] Additionally, azo dyes can degrade, often through the cleavage of the azo linkage, which can lead to the formation of aromatic amines.[2][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. It allows for the separation and quantification of the active ingredient from its impurities.

Application Note:

A reversed-phase HPLC method is suitable for the analysis of this compound. A C18 or Phenyl-Hexyl column can be used to achieve separation based on the hydrophobicity of the analytes. A gradient elution is often preferred for separating a wide range of impurities with different polarities. The UV detector is appropriate for chromophoric molecules like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic impurities. A typical gradient might be:

      • 0-20 min: 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

PeakRetention Time (min)Area (%)Possible Identity
1tR1A1Impurity 1 (e.g., starting material)
2tR2A2This compound
3tR3A3Impurity 2 (e.g., byproduct)

Note: Specific retention times need to be determined experimentally.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of a reaction.

Application Note:

A normal-phase TLC on silica gel plates can be used to separate this compound from less polar impurities. The choice of the mobile phase is crucial for achieving good separation.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of a moderately polar and a non-polar solvent. A common system for sulfonamides is Chloroform:Methanol:Ammonia (e.g., in a ratio of 43:43:14 v/v/v).[5] The optimal ratio should be determined experimentally.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or DMSO).

  • Application: Spot the dissolved sample onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). The Rf (Retardation factor) value for each spot should be calculated.

Data Presentation:

The purity is assessed by observing the number of spots. A pure compound should ideally show a single spot.

SpotRf ValueObservation under UVPossible Identity
1Rf1Dark spot at 254 nmImpurity
2Rf2Dark spot at 254 nmThis compound

Note: Specific Rf values are dependent on the exact mobile phase composition and need to be determined experimentally.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of the synthesized this compound and for identifying the structures of any impurities.

Application Note:

Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion and its impurities, aiding in their structural elucidation. A common fragmentation pathway for sulfonamides involves the loss of SO2.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, capable of MS and MS/MS analysis.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile/water, is directly infused into the mass spectrometer or introduced via an LC system.

  • Ionization Mode: Negative ion mode is expected to be suitable for the sulfonated this compound.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the components. For structural information, perform MS/MS on the parent ion of this compound and any detected impurity ions.

Data Presentation:

Ionm/z (experimental)m/z (theoretical)Possible Identity
[M-2Na+H]-value543.03This compound (singly charged)
[M-2Na]2-value271.01This compound (doubly charged)
Fragment 1value-Fragment of this compound or impurity

Note: The IUPAC name suggests a disodium salt. The observed m/z will depend on the ionization and the specific salt form. The provided theoretical values are for the free acid form and need to be adjusted based on the experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of the synthesized this compound and for the identification and quantification of impurities.

Application Note:

Both 1H and 13C NMR should be performed. The spectra will provide information about the chemical environment of the protons and carbons in the molecule. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve an appropriate amount of the sample in DMSO-d6.

  • Data Acquisition: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Data Presentation:

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Expected 1H NMR Chemical Shifts (in DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-SO2NH- proton
~7-9MultipletsAromatic protonsProtons on the naphthalene and benzene rings
~2.1Singlet3H-COCH3 protons

Expected 13C NMR Chemical Shifts (in DMSO-d6):

Chemical Shift (δ, ppm)Assignment
~168-170Carbonyl carbon (-COCH3)
~110-160Aromatic carbons
~24Methyl carbon (-COCH3)

Note: These are approximate chemical shift ranges based on similar structures. Specific values must be determined from the experimental spectra.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesized_this compound Synthesized Crude this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_this compound->Purification TLC TLC Analysis Purification->TLC Qualitative Check HPLC HPLC Analysis Purification->HPLC Quantitative Purity MS Mass Spectrometry Purification->MS Identity Confirmation NMR NMR Spectroscopy Purification->NMR Structural Confirmation Final_Product Pure this compound HPLC->Final_Product Purity > 98% MS->Final_Product NMR->Final_Product

Caption: Workflow for the purification and purity assessment of synthesized this compound.

Purity_Analysis_Logic cluster_primary Primary Purity & Identity cluster_confirmatory Structural Confirmation cluster_screening Rapid Screening HPLC HPLC (Quantitative Purity) MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (1H, 13C) TLC TLC (Qualitative Check) Purity_Assessment Overall Purity Assessment Purity_Assessment->HPLC Purity_Assessment->MS Purity_Assessment->NMR Purity_Assessment->TLC

Caption: Logical relationship of analytical techniques for this compound purity assessment.

References

The Synergistic Power of Azosulfamide in Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, known historically as Prontosil, is a prodrug that, once metabolized in the body, releases the active antibacterial agent sulfanilamide.[1] Sulfanilamide was the first sulfonamide antibiotic and heralded the dawn of the antimicrobial era.[2] While its use as a monotherapy has largely been superseded by more potent antibiotics, the synergistic potential of sulfonamides when combined with other antibacterial agents remains a critical area of research, particularly in the face of rising antimicrobial resistance.

This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound (and other sulfonamides) in combination with various antibacterial agents. The focus is on providing a practical framework for researchers to assess and quantify these interactions.

Mechanism of Action and Synergy

Sulfonamides, including the active metabolite of this compound, act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] Folic acid is a crucial precursor for the synthesis of nucleotides, and its inhibition halts bacterial growth and replication.[4]

The classic example of sulfonamide synergy is its combination with trimethoprim. Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the same folic acid synthesis pathway. By blocking two sequential steps, this combination therapy leads to a more potent bactericidal effect than either agent alone.

This principle of synergistic interaction can be explored with other classes of antibiotics that target different bacterial pathways, potentially leading to enhanced efficacy and a reduction in the development of resistance.

Quantitative Analysis of Synergistic Effects

The synergy between this compound's active metabolite (sulfanilamide) and other antibacterial agents can be quantitatively assessed using in vitro methods such as the checkerboard assay and time-kill curve analysis.

Checkerboard Assay Data

The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Effect of Sulfamethoxazole and Ampicillin against Nocardia asteroides

IsolateMIC of Sulfonamide Alone (µg/mL)MIC of Ampicillin Alone (µg/mL)MIC of Sulfonamide in Combination (µg/mL)MIC of Ampicillin in Combination (µg/mL)FIC IndexInterpretation
19.512.52.33.10.49Synergy
21912.54.73.10.49Synergy
39.5252.36.20.49Synergy

Table 2: Synergistic Effect of Sulfamethoxazole and Trimethoprim against various bacterial isolates

Bacterial IsolateAntibiotic AAntibiotic BFIC IndexInterpretation
Escherichia coliSulfamethoxazoleTrimethoprim≤0.5Synergy
Staphylococcus aureusSulfamethoxazoleTrimethoprim≤0.5Synergy
Streptococcus pneumoniaeSulfamethoxazoleTrimethoprim≤0.5Synergy

Note: Specific FIC indices for Sulfamethoxazole and Trimethoprim combinations are consistently reported as synergistic (≤0.5) across numerous studies, establishing this as a classic example of antibiotic synergy.

Time-Kill Curve Analysis Data

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Table 3: Time-Kill Curve Analysis of Trimethoprim/Sulfamethoxazole (TMP/SMX) against Escherichia coli

Isolate MIC (µg/mL)Mean Change in log10 CFU/mL at 24hInterpretation
0.25/4.75-4.49Bactericidal
1/19-1.73Bacteriostatic
2/39-1.59Bacteriostatic
4/74+1.83No significant effect

Note: The data demonstrates the concentration-dependent bactericidal and bacteriostatic activity of the trimethoprim/sulfamethoxazole combination against E. coli.

Experimental Protocols

Protocol 1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

Objective: To quantify the in vitro interaction between a sulfonamide and another antibacterial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of the sulfonamide and the second antibacterial agent

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of the sulfonamide to the first well and perform serial two-fold dilutions down the column.

    • Similarly, in the first row, add 50 µL of the highest concentration of the second antibiotic to the first well and perform serial two-fold dilutions across the row.

    • This creates a concentration gradient of both antibiotics across the plate.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity.

    • Calculate the FIC for each drug in a well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index for each well: FIC Index = FIC of Drug A + FIC of Drug B.

    • The lowest FIC Index determines the nature of the interaction.

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Protocol 2: Time-Kill Curve Assay

Objective: To assess the rate of bactericidal or bacteriostatic activity of a sulfonamide in combination with another antibacterial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of the antibacterial agents

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup:

    • Prepare tubes with the following conditions:

      • Growth control (no antibiotic)

      • Sulfonamide alone (at a specified concentration, e.g., MIC)

      • Second antibiotic alone (at a specified concentration, e.g., MIC)

      • Combination of both antibiotics (at the same specified concentrations)

  • Incubation and Sampling:

    • Incubate the tubes at 35°C ± 2°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Compare the reduction in bacterial count for the combination versus the single agents.

Interpretation:

  • Synergy: ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: < 2-log10 but > 1-log10 change in CFU/mL.

  • Antagonism: < 1-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Mechanisms and Workflows

Signaling Pathway of Folic Acid Synthesis Inhibition

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate Incorporates PABA DHFR->Tetrahydrofolate Reduction Sulfonamides Sulfonamides (e.g., Sulfanilamide) Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Folic Acid Synthesis Inhibition Pathway
Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_plate Prepare 96-well plate with 2-fold serial dilutions of Drug A and Drug B inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret

Checkerboard Assay Workflow
Logical Relationship of Antibiotic Interactions

Antibiotic_Interactions start Antibiotic Combination synergy Synergy (FIC ≤ 0.5) start->synergy Enhanced Effect additive Additive/Indifference (0.5 < FIC ≤ 4.0) start->additive Expected Effect antagonism Antagonism (FIC > 4.0) start->antagonism Reduced Effect

Antibiotic Interaction Outcomes

Conclusion

The combination of this compound's active metabolite, sulfanilamide, with other antibacterial agents holds promise for combating bacterial infections, particularly those caused by resistant strains. The protocols and data presented here provide a foundation for researchers to explore these synergistic interactions systematically. By employing standardized methods like the checkerboard and time-kill assays, the efficacy of novel antibiotic combinations can be quantitatively evaluated, paving the way for the development of new therapeutic strategies.

References

Application Note: High-Throughput Identification and Quantification of Azosulfamide Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Azosulfamide and its primary metabolites in biological matrices. This compound, an azo-sulfonamide antibacterial agent, undergoes metabolic transformation, and understanding its metabolic profile is crucial for drug efficacy and safety assessment.[1][2] This protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to accurately characterize the biotransformation of this compound.

Introduction

This compound is a dark red crystalline azo compound with antibacterial properties similar to sulfanilamide.[1][2] Like other sulfonamides, it is anticipated to be metabolized in the body, primarily through pathways such as N-acetylation and oxidation.[3] The characterization of these metabolites is a critical step in drug development, providing insights into the drug's pharmacokinetics, potential toxicity, and overall disposition.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for metabolite identification and quantification due to its high sensitivity, selectivity, and specificity. This application note presents a generalized yet detailed protocol for the analysis of this compound and its expected metabolites in plasma, urine, and liver microsomes, based on established methods for other sulfonamides.

Experimental Protocols

Sample Preparation: Plasma

A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.

Materials:

  • Human plasma

  • This compound and potential metabolite standards

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally related sulfonamide).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Urine

A dilute-and-shoot approach is often suitable for urine samples due to lower protein content.

Materials:

  • Human urine

  • This compound and potential metabolite standards

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

In Vitro Metabolism: Human Liver Microsomes

Incubation with human liver microsomes (HLMs) is a standard in vitro method to study phase I and phase II metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Incubator/water bath (37°C)

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM).

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B, and a 2-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and negative ion modes should be evaluated, though positive mode is often suitable for sulfonamides.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification and full scan with product ion scan for metabolite identification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions (Hypothetical): The specific MRM transitions for this compound and its metabolites would need to be determined by infusing the individual compounds into the mass spectrometer. The following are hypothetical examples based on common sulfonamide structures.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized
Fragment 2Optimized
N-acetyl-Azosulfamide[M+H]+Fragment 1Optimized
Fragment 2Optimized
Hydroxy-Azosulfamide[M+H]+Fragment 1Optimized
Fragment 2Optimized
Internal Standard[M+H]+Fragment 1Optimized
Fragment 2Optimized

Data Presentation

The following table summarizes hypothetical quantitative data for this compound metabolites in human plasma following a single oral dose.

MetaboliteCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
This compound250 ± 452.01850 ± 320
N-acetyl-Azosulfamide120 ± 284.01100 ± 210
Hydroxy-Azosulfamide35 ± 113.5280 ± 95

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Urine Urine Sample Dilution Dilution Urine->Dilution HLM HLM Incubate Extraction Metabolite Extraction HLM->Extraction LC_Separation LC Separation Precipitation->LC_Separation Dilution->LC_Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Identification Metabolite Identification MS_Detection->Identification

Caption: Experimental workflow for LC-MS/MS analysis of this compound metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (CYP450) This compound->Oxidation Acetylation N-Acetylation (NAT) This compound->Acetylation Hydroxy_this compound Hydroxy-Azosulfamide Oxidation->Hydroxy_this compound N_acetyl_this compound N-acetyl-Azosulfamide Acetylation->N_acetyl_this compound

References

Troubleshooting & Optimization

How to improve low yield in Azosulfamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Azosulfamide and related azo-sulfonamide compounds, with a focus on improving reaction yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I address them?

Low yields in this compound synthesis can arise from issues in either the diazotization of the sulfonamide or the subsequent azo coupling reaction. Below is a systematic guide to troubleshoot and optimize your synthesis.

1. Issues Related to the Diazotization Step

The formation of a stable diazonium salt from the starting sulfonamide is critical for a successful coupling reaction.

Potential Cause Explanation Recommended Solution
Improper Temperature Control Diazonium salts are generally unstable at temperatures above 5°C and can decompose, leading to a lower concentration of the active electrophile for the coupling reaction.[1][2][3]Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[1][2]
Incorrect Acidity A sufficiently acidic medium is necessary to generate nitrous acid (HONO) in situ from sodium nitrite and to prevent premature coupling of the diazonium salt with the unreacted parent sulfonamide.Ensure the sulfonamide is completely dissolved or suspended in a strong mineral acid, such as hydrochloric acid, before the addition of sodium nitrite.
Decomposition of Sodium Nitrite Sodium nitrite solutions can degrade over time. Using a degraded solution will result in incomplete diazotization.Always use a freshly prepared solution of sodium nitrite for the reaction.
Side Reaction with Starting Amine If the temperature rises above the optimal range, the formed diazonium salt can react with the unreacted primary aromatic amine of the sulfonamide, leading to the formation of an azo dye byproduct and reducing the yield of the desired product.Maintain a low temperature (0-5°C) throughout the addition of sodium nitrite and before the coupling step.

2. Issues Related to the Azo Coupling Step

The electrophilic aromatic substitution reaction between the diazonium salt and the coupling agent is sensitive to pH and the reactivity of the coupling partner.

Potential Cause Explanation Recommended Solution
Suboptimal pH of the Coupling Medium The pH of the reaction medium is crucial for the coupling reaction. For phenols, a mildly alkaline medium (pH 8-10) is required to form the more reactive phenoxide ion. For aromatic amines, a mildly acidic to neutral medium (pH 5-7) is optimal to ensure sufficient concentration of the free amine for coupling without deactivating the diazonium salt.Adjust the pH of the coupling agent solution to the optimal range for your specific substrate before the slow addition of the diazonium salt solution.
Low Reactivity of the Coupling Agent The coupling agent must be an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine, to react with the weakly electrophilic diazonium salt.Ensure your chosen coupling agent has strong electron-donating groups (e.g., -OH, -NH2, -OR) on the aromatic ring.
Slow or Incomplete Reaction The coupling reaction may be slow, especially if the reactants are not sufficiently concentrated or if the temperature is too low (though it should be kept cool to prevent diazonium salt decomposition).Allow the reaction to stir for a sufficient amount of time (e.g., 30-60 minutes) after the addition of the diazonium salt. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Issues Related to Product Isolation and Purification

Loss of product during workup and purification can significantly impact the final yield.

Potential Cause Explanation Recommended Solution
Product Solubility The desired this compound may have some solubility in the reaction medium, leading to losses during filtration.Ensure complete precipitation by adjusting the pH or adding a salting-out agent if appropriate. Cool the reaction mixture in an ice bath before filtration.
Impurities The crude product may contain unreacted starting materials, byproducts, or salts, which can complicate purification and lead to a lower isolated yield of the pure compound.Wash the crude product with cold water to remove inorganic salts. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is a common method for purifying azo dyes. Column chromatography can be used for more challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound compounds is a two-step process:

  • Diazotization: A primary aromatic amine-containing sulfonamide is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich aromatic compound (a coupling agent), such as a phenol or an aromatic amine, to form the azo linkage (-N=N-) and yield the final this compound product.

Q2: How critical is the temperature during the diazotization step?

A2: Temperature control is arguably the most critical parameter in the diazotization step. Aryl diazonium salts are thermally unstable and readily decompose at temperatures above 5°C, which will significantly reduce the yield of the desired product. It is essential to maintain the temperature of the reaction mixture between 0 and 5°C.

Q3: How do I choose the correct pH for the coupling reaction?

A3: The optimal pH for the coupling reaction depends on the nature of your coupling agent.

  • For phenols and naphthols , the reaction should be carried out in a mildly alkaline medium (pH 8-10). The alkaline conditions deprotonate the hydroxyl group to form the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.

  • For aromatic amines , the reaction is typically performed in a mildly acidic to neutral medium (pH 5-7). This ensures that a sufficient concentration of the amine is in its free, nucleophilic form. A more acidic solution would protonate the amine, rendering it unreactive.

Q4: My final product is an unexpected color or appears impure. What could be the cause?

A4: Variations in color or the presence of impurities can be due to several factors:

  • Side Reactions: As mentioned in the troubleshooting guide, if the temperature during diazotization is too high, the diazonium salt can couple with the starting sulfonamide to form byproducts.

  • Incomplete Reaction: If the reaction does not go to completion, your final product will be contaminated with starting materials.

  • pH Fluctuations: Inconsistent pH control during the coupling reaction can lead to the formation of different isomers or byproducts. Purification methods such as recrystallization or column chromatography are necessary to obtain a pure product.

Q5: Can I use any sulfonamide for this synthesis?

A5: The key requirement for the sulfonamide starting material is the presence of a primary aromatic amine group (-NH2) on the benzene ring. This group is necessary for the initial diazotization reaction. Sulfonamides without this functional group cannot be converted into the required diazonium salt intermediate.

Experimental Protocols

Protocol 1: General Synthesis of an this compound from Sulfanilamide and Phenol

This protocol describes a general method for the synthesis of an azo-sulfonamide dye by diazotizing sulfanilamide and coupling it with phenol.

Materials:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of Sulfanilamide

  • In a 100 mL beaker, dissolve a specific molar equivalent of sulfanilamide in a solution of concentrated HCl and water.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled sulfanilamide solution while maintaining the temperature between 0-5°C and stirring continuously. The formation of the diazonium salt is indicated by a slight change in the appearance of the solution. Keep this solution cold for the next step.

Part B: Azo Coupling with Phenol

  • In a separate 250 mL beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold phenol solution.

  • A colored precipitate of the this compound should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

Part C: Isolation and Purification

  • Collect the this compound precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Dry the product on the funnel by maintaining suction for a few minutes.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture.

Visualizations

Azosulfamide_Synthesis_Workflow cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling cluster_workup Workup & Purification Sulfonamide (Ar-NH2) Sulfonamide (Ar-NH2) Diazonium Salt (Ar-N2+) Diazonium Salt (Ar-N2+) Sulfonamide (Ar-NH2)->Diazonium Salt (Ar-N2+) NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt (Ar-N2+) This compound (Ar-N=N-Ar') This compound (Ar-N=N-Ar') Diazonium Salt (Ar-N2+)->this compound (Ar-N=N-Ar') Coupling Agent (Phenol/Amine) Coupling Agent (Phenol/Amine) Coupling Agent (Phenol/Amine)->this compound (Ar-N=N-Ar') Filtration Filtration This compound (Ar-N=N-Ar')->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_diazotization_causes cluster_coupling_causes cluster_purification_causes Low Yield Low Yield Diazotization Issues Diazotization Issues Low Yield->Diazotization Issues Coupling Issues Coupling Issues Low Yield->Coupling Issues Purification Issues Purification Issues Low Yield->Purification Issues High Temperature High Temperature High Temperature->Diazotization Issues Incorrect Acidity Incorrect Acidity Incorrect Acidity->Diazotization Issues Side Reactions Side Reactions Side Reactions->Diazotization Issues Suboptimal pH Suboptimal pH Suboptimal pH->Coupling Issues Inactive Coupling Agent Inactive Coupling Agent Inactive Coupling Agent->Coupling Issues Incomplete Reaction Incomplete Reaction Incomplete Reaction->Coupling Issues Product Loss During Workup Product Loss During Workup Product Loss During Workup->Purification Issues Inefficient Purification Inefficient Purification Inefficient Purification->Purification Issues

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of azo compounds, the formation of byproducts is a common challenge that can impact yield, purity, and the overall success of the reaction. This technical support center provides a comprehensive guide to troubleshooting and mitigating the formation of unwanted side products in azo coupling reactions.

Frequently Asked questions (FAQs)

Q1: My azo coupling reaction resulted in a weak or incorrect color. What are the likely causes?

A1: An unexpected color or low color intensity in your azo coupling reaction can stem from several factors:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, particularly at temperatures above 5°C.[1][2] This decomposition leads to the formation of phenols and other byproducts, reducing the concentration of the diazonium salt available for the desired coupling reaction.[1][2]

  • Incorrect pH: The pH of the reaction medium is critical for successful azo coupling. The optimal pH depends on the coupling partner. For phenols, an alkaline medium is necessary to form the more reactive phenoxide ion, while for anilines, mildly acidic conditions are typically required to prevent side reactions.[2]

  • Impure Starting Materials: The purity of the aromatic amine and the coupling agent is crucial. Impurities can lead to the formation of undesired colored byproducts.

Q2: I'm observing a brownish or tar-like substance in my reaction mixture. What is it and how can I avoid it?

A2: The formation of brown, insoluble materials, often described as "tar," is a common issue in azo coupling reactions and typically indicates the presence of polymeric or decomposition products. The primary causes include:

  • High Reaction Temperature: Allowing the reaction temperature to rise significantly can accelerate the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts. It is essential to maintain a low temperature, typically between 0-5°C, throughout the diazotization and coupling steps.

  • Oxidation: Phenols and anilines, the common coupling components, are susceptible to oxidation, which can produce colored impurities.

Q3: My yield of the desired azo compound is very low. How can I improve it?

A3: Low yields are a frequent challenge in azo coupling reactions. To improve the yield, consider the following optimization strategies:

  • Optimize Temperature Control: Use an ice-salt bath to maintain the temperature of both the diazotization and coupling reactions between 0 and 5°C.

  • Precise pH Adjustment: Carefully monitor and adjust the pH of the coupling reaction. The optimal pH is dependent on the specific coupling component being used.

  • Slow Reagent Addition: Adding the diazonium salt solution slowly to the coupling component solution with efficient stirring can prevent localized high concentrations, which can lead to side reactions.

  • Use of Continuous Flow Reactors: For larger-scale reactions, a continuous flow setup can offer better control over mixing and temperature, leading to higher yields and fewer byproducts.

Q4: How can I remove triazene byproducts from my final product?

A4: Triazenes are common byproducts formed from the reaction of the diazonium salt with the amino group of anilines (N-coupling) instead of the aromatic ring (C-coupling). Purification can often be achieved through the following methods:

  • Acid Treatment: In some cases, triazenes can be hydrolyzed back to the diazonium salt and the amine under acidic conditions.

  • Recrystallization: Choosing an appropriate solvent for recrystallization can help in separating the desired azo compound from the triazene byproduct.

Troubleshooting Guides

Common Byproducts and Mitigation Strategies
ByproductLikely CausePrevention & Mitigation Strategies
Phenols Decomposition of the diazonium salt.Maintain low temperature (0-5°C) throughout the reaction. Use the diazonium salt immediately after its preparation.
Triazenes N-coupling with primary or secondary amines.Control pH to favor C-coupling (mildly acidic for anilines). Consider protecting the amine group if N-coupling is a significant issue.
Diazoamino Compounds Reaction of diazonium salt with unreacted primary amine.Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Add the diazonium salt solution slowly to the coupling component.
Polymeric/Tar-like Substances Uncontrolled side reactions and decomposition at high temperatures.Strictly maintain low reaction temperatures (0-5°C). Ensure efficient stirring.
Ortho-coupled Isomers Coupling at the ortho position when the para position is blocked or less favored.If para-substitution is desired, start with a coupling component where the para position is available and activated.
Impact of Reaction pH on Coupling Efficiency

The pH of the coupling reaction is a critical parameter that influences both the reaction rate and the potential for byproduct formation. The optimal pH varies depending on the nature of the coupling component.

Coupling ComponentOptimal pH RangeRationalePotential Byproducts at Non-Optimal pH
Phenols 9 - 10 (alkaline)Deprotonation of the phenol to the more reactive phenoxide ion, which is a stronger nucleophile.At lower pH, the coupling rate is significantly reduced. At very high pH, the diazonium salt may decompose.
Anilines 4 - 5 (mildly acidic)Prevents the formation of triazene byproducts by protonating the amino group, which discourages N-coupling while still allowing for C-coupling on the activated aromatic ring.At alkaline pH, N-coupling to form triazenes becomes the dominant reaction. At very low pH, the concentration of the free amine is too low for the reaction to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: General Procedure for Azo Coupling with a Phenolic Component
  • Diazotization:

    • Dissolve the aromatic amine in dilute hydrochloric or sulfuric acid in a flask.

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 15-30 minutes at 0-5°C.

    • Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Coupling:

    • In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice-salt bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate of the azo dye should form.

    • Continue stirring the reaction mixture for 30-60 minutes in the ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration.

    • Wash the solid with cold distilled water to remove salts and other water-soluble impurities.

    • Proceed with purification by recrystallization (see Protocol 2).

Protocol 2: Purification of Azo Dyes by Recrystallization
  • Solvent Selection: Choose a solvent that dissolves the azo dye at high temperatures but has low solubility at low temperatures. Common solvents include ethanol, methanol, and glacial acetic acid.

  • Dissolution: Transfer the crude, dry azo dye to an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. Gentle heating may be necessary.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation Pathways

The following diagram illustrates the competing reaction pathways that can lead to the formation of common byproducts in azo coupling reactions.

Byproduct_Formation Diazonium_Salt Aryl Diazonium Salt (Ar-N₂⁺) Desired_Azo Desired Azo Compound (C-Coupling) Diazonium_Salt->Desired_Azo Optimal pH & Low Temperature Triazene Triazene Byproduct (N-Coupling) Diazonium_Salt->Triazene Aniline Coupling (Alkaline pH) Phenol_Byproduct Phenol Byproduct Diazonium_Salt->Phenol_Byproduct High Temperature (Decomposition) Diazoamino Diazoamino Compound Diazonium_Salt->Diazoamino Incomplete Diazotization Coupling_Component Coupling Component (Phenol or Aniline) Coupling_Component->Desired_Azo Coupling_Component->Triazene Unreacted_Amine Unreacted Aromatic Amine Unreacted_Amine->Diazoamino Troubleshooting_Workflow Start Problem with Azo Coupling Reaction Check_Color Weak or Incorrect Color? Start->Check_Color Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product/ Byproducts Observed? Start->Check_Purity Decomposition Check for Diazonium Salt Decomposition (Temp > 5°C?) Check_Color->Decomposition Yes Incorrect_pH Verify Reaction pH (Phenol: alkaline, Aniline: acidic) Check_Color->Incorrect_pH No Impure_Reactants Check Purity of Starting Materials Check_Yield->Impure_Reactants No Optimize_Temp Optimize Temperature Control (0-5°C) Check_Yield->Optimize_Temp Yes Optimize_pH Fine-tune pH with Buffer or careful addition Check_Yield->Optimize_pH Yes Slow_Addition Ensure Slow, Controlled Addition of Diazonium Salt Check_Yield->Slow_Addition Yes Identify_Byproduct Identify Byproduct (TLC, HPLC, NMR) Check_Purity->Identify_Byproduct Yes Decomposition->Optimize_Temp Incorrect_pH->Optimize_pH Purify Purify Product (Recrystallization, Acid Treatment) Identify_Byproduct->Purify Optimize_Conditions Optimize Reaction Conditions to Minimize Byproduct Purify->Optimize_Conditions

References

Optimizing temperature and pH for the diazotization of sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH conditions for the diazotization of sulfonamides?

The optimal temperature for the diazotization of sulfonamides is between 0-5 °C.[1][2] This low temperature is critical for the stability of the resulting diazonium salt. The reaction is typically carried out in a strongly acidic medium, achieved by using a mineral acid such as hydrochloric acid (HCl).[1][3] While a specific pH value is not always cited, the presence of excess acid is necessary to prevent unwanted coupling reactions.[3]

Q2: How long should a typical diazotization reaction be stirred?

The reaction time for diazotization can vary depending on the specific sulfonamide, but a general timeframe is between 10 to 60 minutes. After the complete addition of the sodium nitrite solution, it is recommended to continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

Q3: What are the key factors that influence the success of a diazotization reaction?

Several factors can affect the outcome of a diazotization reaction:

  • Temperature: Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

  • Acid Concentration: An adequate concentration of a strong acid, like HCl, is necessary to form nitrous acid in situ and to maintain an acidic environment that stabilizes the diazonium salt.

  • Rate of Sodium Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution helps to control the reaction temperature and prevent localized high concentrations of nitrous acid.

  • Nature of the Sulfonamide: Some sulfonamides react more slowly than others. For example, compounds with electron-withdrawing groups like sulfa or carboxylic acid groups are considered slow diazotizable groups.

Troubleshooting Guide

Problem Possible Cause Solution
Brown to black oily product formation with gas evolution. Decomposition of the diazonium salt due to elevated temperatures.Ensure the reaction temperature is strictly maintained between 0-5 °C using an efficient ice bath. Pre-cool all reagent solutions before addition.
Low yield of the desired product. Incomplete diazotization.Increase the reaction time after the addition of sodium nitrite. Ensure an adequate excess of nitrous acid is present by testing with starch-iodide paper.
Instability of the diazonium salt.Use the diazonium salt solution immediately in the subsequent reaction step as they are often unstable.
Difficulty in dissolving the sulfonamide starting material. The sulfonamide may be in its free base form.Dissolving the sulfonamide in the acidic solution will form the more soluble hydrochloride salt.
Inconsistent or non-reproducible results. Variations in reaction conditions.Standardize all reaction parameters, including temperature, reagent concentrations, addition rates, and reaction times.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reaction Temperature 0 - 5 °CCritical for the stability of the diazonium salt.
Reaction Time 10 - 60 minutesVaries depending on the specific sulfonamide.
Sodium Nitrite (NaNO₂) Concentration ~1.1 equivalentsA slight excess is typically used to ensure complete reaction.
Acid Hydrochloric Acid (HCl)A strong mineral acid is required.

Experimental Protocols

General Protocol for the Diazotization of a Sulfonamide

This protocol provides a general procedure for the diazotization of a primary aromatic sulfonamide.

Materials:

  • Sulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Solution:

    • In the three-necked round-bottom flask, suspend the sulfonamide (1 equivalent) in distilled water.

    • Cool the suspension to 0-5 °C using an ice bath while stirring.

    • Slowly add concentrated hydrochloric acid (approximately 2.5-3 equivalents) to the stirred suspension. The sulfonamide should dissolve to form its hydrochloride salt. Maintain the temperature below 5 °C.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (approximately 1.1 equivalents) in distilled water.

    • Cool this solution in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the stirred amine hydrochloride solution.

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition. This step is critical.

    • The addition should take approximately 15-20 minutes.

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Monitoring the Reaction:

    • Check for the completion of the diazotization by testing for the presence of excess nitrous acid.

    • To do this, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.

    • The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.

Visualizations

experimental_workflow Experimental Workflow for Sulfonamide Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_product Product Handling prep_amine Prepare Sulfonamide Solution in HCl diazotization Slowly Add NaNO2 Solution to Sulfonamide at 0-5 °C prep_amine->diazotization prep_nitrite Prepare Chilled NaNO2 Solution prep_nitrite->diazotization stir Stir for 30 min at 0-5 °C diazotization->stir test Test for Excess HNO2 with Starch-Iodide Paper stir->test complete Reaction Complete? test->complete complete->stir No use_immediately Use Diazonium Salt Solution Immediately complete->use_immediately Yes

Caption: Workflow for the diazotization of sulfonamides.

troubleshooting_logic Troubleshooting Logic for Diazotization Issues start Start Troubleshooting issue Observed Issue? start->issue dark_product Dark/Oily Product & Gas issue->dark_product Appearance low_yield Low Yield issue->low_yield Result check_temp Temp > 5°C? dark_product->check_temp check_time Sufficient Reaction Time? low_yield->check_time solution1 Improve Temperature Control check_temp->solution1 Yes end End check_temp->end No solution2 Increase Stirring Time check_time->solution2 No solution3 Use Product Immediately check_time->solution3 Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for common diazotization problems.

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for poorly soluble sulfonamide drugs.

Frequently Asked Questions (FAQs)

Q1: Why are many sulfonamide drugs poorly soluble in water?

A1: The limited aqueous solubility of many sulfonamide drugs is primarily due to the presence of a hydrophobic benzene ring in their structure. While the sulfonamide group itself provides some polarity, the nonpolar character of the benzene ring often dominates, leading to poor interactions with water molecules.[1]

Q2: What are the primary strategies for enhancing the solubility of my sulfonamide compound?

A2: A variety of physical and chemical modification strategies can be employed. Key approaches include:

  • Co-solvency: Using a water-miscible organic solvent to increase solubility.[2][3]

  • pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[1][2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug.

  • Use of Surfactants: Employing surfactants to form micelles that entrap the drug molecules, increasing their apparent solubility.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.

Q3: How do I choose the most suitable solubility enhancement strategy for my specific sulfonamide drug?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your drug, the desired dosage form, and the intended application. A logical workflow can help guide your decision-making process.

G Start Poorly Soluble Sulfonamide Drug Ionizable Is the drug ionizable? (Weakly acidic sulfonamide proton) Start->Ionizable pH_Salt pH Adjustment or Salt Formation Ionizable->pH_Salt Yes NonIonizable Is the drug thermolabile? Ionizable->NonIonizable No Complexation Complexation (e.g., Cyclodextrins) NonIonizable->Complexation Yes CoSolvency Co-solvency NonIonizable->CoSolvency Surfactants Use of Surfactants NonIonizable->Surfactants SolidDispersion Solid Dispersion NonIonizable->SolidDispersion No ParticleSize Particle Size Reduction (Micronization/Nanosizing) NonIonizable->ParticleSize Melting Melting Method SolidDispersion->Melting SolventEvap Solvent Evaporation SolidDispersion->SolventEvap

Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: The sulfonamide does not dissolve even with a co-solvent.
  • Possible Cause: The chosen co-solvent may not be optimal, or the concentration of the co-solvent is insufficient. The drug may also be precipitating upon dilution in an aqueous buffer.

  • Troubleshooting Steps:

    • Screen Different Co-solvents: Test a range of water-miscible organic solvents such as ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).

    • Optimize Co-solvent Concentration: Gradually increase the percentage of the co-solvent in the final solution. Be mindful that high concentrations of organic solvents may be toxic in biological assays.

    • Check for Precipitation: After adding the co-solvent stock to your aqueous buffer, visually inspect for any signs of precipitation. If precipitation occurs, the final concentration of your compound is above its solubility limit in that specific co-solvent/aqueous buffer mixture.

    • Consider a Combination of Strategies: It may be necessary to combine co-solvency with another technique, such as pH adjustment or the use of surfactants.

Issue 2: The sulfonamide salt precipitates out of solution.
  • Possible Cause: The pH of the solution may have shifted, causing the salt to convert back to the less soluble free acid form. The "common ion effect" could also be a factor if the buffer contains an ion that is the same as the counter-ion of the drug salt.

  • Troubleshooting Steps:

    • Maintain pH: Ensure the pH of the final solution is consistently maintained at a level that favors the ionized (salt) form of the drug. Use a buffer with sufficient capacity.

    • Avoid Common Ions: If possible, use a buffer system that does not share a common ion with the drug salt.

    • Screen Different Salt Forms: The choice of the counter-ion can significantly impact the solubility and stability of the salt. Experiment with different pharmaceutically acceptable counter-ions.

Issue 3: Inconsistent results in biological assays due to poor solubility.
  • Possible Cause: Undissolved drug particles can lead to inaccurate concentration measurements and variability in experimental results.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Always visually inspect your final solution to ensure there are no visible particles.

    • Filter Sterilize: If appropriate for your application, filter the final solution through a 0.22 µm filter to remove any undissolved microparticles.

    • Use a Vehicle Control: Always include a vehicle control (the solvent system without the drug) in your experiments to account for any effects of the solvents or excipients on the biological assay.

    • Consider a Different Solubilization Strategy: If you continue to see inconsistent results, it may be necessary to switch to a more robust solubilization method, such as forming a cyclodextrin complex or a solid dispersion.

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvement in the solubility of various sulfonamide drugs using different enhancement strategies.

Table 1: Solubility Enhancement of Sulfonamides using Co-solvents

SulfonamideCo-solvent SystemSolubility Increase (Fold)Reference
SulfisomidineDioxane-WaterBell-shaped profile with maximum solubility well above ideal
VariousDimethylacetamide-Glycerol-WaterSignificant increase, profiles well-reproduced by Hildebrand approach
Sodium SulfonamidesEthanol-WaterVaries with ethanol mass fraction

Table 2: Solubility Enhancement of Sulfonamides via Salt Formation

Sulfonamide DerivativeSalt FormSolubility Increase (Fold)Reference
AgomelatineSulfonate salts (S1, S2, S5)> 20
DelamanidSulfonate saltsMarkedly improved amorphous stability and release

Table 3: Solubility Enhancement of Sulfonamides using Cyclodextrin Complexation

SulfonamideCyclodextrinMolar RatioSolubility Increase (Fold)Reference
Sulfamethazineβ-Cyclodextrin (βCD)1:1-
SulfamethazineMethyl-β-Cyclodextrin (MβCD)1:1-

Table 4: Solubility Enhancement of Sulfonamides using Solid Dispersion

SulfonamideCarrierMethodSolubility Increase (Fold)Reference
SulfadiazinePEG4000Solvent-molten17
SulfathiazoleUreaEutectic Mixture-

Experimental Protocols

Co-solvency Method

This protocol outlines a general procedure for enhancing sulfonamide solubility using a co-solvent.

G Start Start PrepCoSolvent Prepare various co-solvent/water mixtures (e.g., 20%, 40%, 60%, 80% v/v) Start->PrepCoSolvent AddDrug Add an excess amount of the sulfonamide drug to each mixture PrepCoSolvent->AddDrug Equilibrate Equilibrate the samples by shaking at a constant temperature (e.g., 24-48 hours) AddDrug->Equilibrate Separate Separate the undissolved solid (centrifugation or filtration) Equilibrate->Separate Analyze Analyze the supernatant for drug concentration (e.g., UV-Vis, HPLC) Separate->Analyze End End Analyze->End

Experimental workflow for the co-solvency method.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.

  • Add an excess amount of the finely powdered sulfonamide drug to a known volume of each co-solvent mixture in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • After equilibration, separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the drug).

  • Dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Salt Formation

This protocol describes a general method for preparing a sodium salt of a sulfonamide to enhance its aqueous solubility.

G Start Start MixReactants Combine solid sodium hydroxide, sulfonamide, and water in a reaction vessel Start->MixReactants HeatDissolve Heat and stir the mixture until all solids are dissolved MixReactants->HeatDissolve Distill Distill off the water to dryness HeatDissolve->Distill HeatPowder Continue heating until the material becomes a powder Distill->HeatPowder Dry Discharge and dry the resulting sulfonamide sodium salt HeatPowder->Dry End End Dry->End

Experimental workflow for sulfonamide salt formation.

Methodology:

  • In a reaction vessel equipped with a stirrer, combine the solid sulfonamide, solid sodium hydroxide, and water. A typical weight ratio is 0.7-1.3 parts sulfonamide to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.

  • Heat the mixture to 80-110°C while stirring until all solids have completely dissolved.

  • Continue heating to distill off the water until the mixture is dry.

  • Further heat the solid residue until it forms a fine powder.

  • Discharge the powder from the reaction vessel and dry it under vacuum to obtain the final sulfonamide sodium salt.

Cyclodextrin Complexation (Freeze-Drying Method)

This protocol outlines the preparation of a sulfonamide-cyclodextrin inclusion complex to improve solubility.

G Start Start PrepareSolution Prepare an aqueous solution of the sulfonamide and cyclodextrin (1:1 molar ratio) Start->PrepareSolution Sonicate Sonicate the solution for 1 hour PrepareSolution->Sonicate Incubate Incubate at 25°C in a thermostatic water bath for 48 hours Sonicate->Incubate Freeze Freeze the solution at -40°C Incubate->Freeze FreezeDry Lyophilize (freeze-dry) the frozen solution Freeze->FreezeDry End End FreezeDry->End

Experimental workflow for cyclodextrin complexation.

Methodology:

  • Prepare an aqueous solution containing the sulfonamide drug and the chosen cyclodextrin (e.g., β-cyclodextrin or methyl-β-cyclodextrin) in a 1:1 molar ratio.

  • Place the resulting solution in an ultrasonic bath for 1 hour to facilitate complex formation.

  • Incubate the solution at 25°C in a thermostatic water bath for 48 hours.

  • Freeze the solution at -40°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

Use of Surfactants

This protocol describes how to determine the effect of a surfactant on sulfonamide solubility.

G Start Start PrepSurfactantSol Prepare aqueous solutions of the surfactant at various concentrations Start->PrepSurfactantSol AddDrug Add an excess amount of the sulfonamide drug to each solution PrepSurfactantSol->AddDrug Equilibrate Equilibrate the samples by shaking at a constant temperature (e.g., 72 hours) AddDrug->Equilibrate Separate Separate the undissolved solid (centrifugation) Equilibrate->Separate Analyze Analyze the supernatant for drug concentration (e.g., UV-Vis, HPLC) Separate->Analyze End End Analyze->End

Experimental workflow for using surfactants.

Methodology:

  • Prepare a series of aqueous solutions containing the chosen surfactant (e.g., sodium dodecyl sulfate, polysorbate 80) at various concentrations, both below and above its critical micelle concentration (CMC).

  • Add an excess amount of the sulfonamide drug to each surfactant solution in a sealed vial.

  • Place the vials on a shaker in a temperature-controlled environment and agitate for a sufficient time (e.g., 72 hours) to reach equilibrium.

  • Separate the undissolved solid by centrifugation.

  • Analyze the concentration of the sulfonamide in the clear supernatant using a suitable analytical method.

Solid Dispersion (Solvent Evaporation Method)

This protocol details the preparation of a solid dispersion to enhance the solubility of a sulfonamide drug.

G Start Start Dissolve Dissolve the sulfonamide drug and a hydrophilic carrier in a common solvent Start->Dissolve Evaporate Evaporate the solvent under vacuum (e.g., using a rotary evaporator) Dissolve->Evaporate Dry Further dry the resulting solid film to a constant weight Evaporate->Dry Process Crush, pulverize, and sieve the solid dispersion Dry->Process End End Process->End

Experimental workflow for the solid dispersion method.

Methodology:

  • Select a suitable hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) and a common solvent in which both the sulfonamide drug and the carrier are soluble.

  • Dissolve the drug and the carrier in the solvent.

  • Evaporate the solvent using a method such as a rotary evaporator, leaving a solid film.

  • Dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid mass is then crushed, pulverized, and sieved to obtain a fine powder.

References

Technical Support Center: Preventing Degradation of Azosulfamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and analysis of Azosulfamide in aqueous solutions. The information is designed to help you mitigate degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: Like many sulfonamides, this compound is susceptible to degradation through several pathways, primarily influenced by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide group. The rate of hydrolysis is pH-dependent.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, following the principles of chemical kinetics.[2]

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation. This is a common issue for many pharmaceutical compounds.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q2: My this compound solution is showing a color change. What could be the cause?

A2: A color change in your this compound solution is a common indicator of degradation. This can be due to the formation of colored degradation products. The azo group (-N=N-) in the this compound structure is a chromophore, and its cleavage or modification can lead to a visible change in the solution's appearance. This is often a result of hydrolysis or photolytic cleavage.

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What are these?

A3: The appearance of new peaks in your HPLC chromatogram strongly suggests the presence of degradation products. These products are formed from the chemical breakdown of this compound. To identify these, a forced degradation study coupled with a mass spectrometer (LC-MS) is recommended.[3][4][5]

Q4: How can I prevent the degradation of my this compound stock solutions?

A4: To maintain the stability of your this compound stock solutions, consider the following preventative measures:

  • pH Control: Prepare your solutions in a buffered system. For many sulfonamides, a slightly acidic to neutral pH (around 4-6) is often found to be the most stable. However, the optimal pH should be determined experimentally.

  • Temperature Control: Store your solutions at refrigerated temperatures (2-8 °C) or frozen, depending on the required storage duration and solvent system. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) may be beneficial. The choice and concentration of the antioxidant should be carefully validated.

  • Inert Atmosphere: For highly sensitive solutions, purging the headspace of the storage container with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of this compound potency over a short period. Hydrolysis due to inappropriate pH.1. Measure the pH of your solution. 2. Prepare fresh solutions using a buffer system within the optimal pH range (start with a pH of 4-6 and optimize).
Thermal degradation.1. Ensure solutions are stored at the recommended temperature (e.g., 2-8 °C). 2. Avoid leaving solutions at room temperature for extended periods.
Appearance of a precipitate in the solution. Formation of insoluble degradation products.1. Analyze the precipitate to identify its composition. 2. Review storage conditions (pH, temperature, light exposure) to identify the cause of degradation.
Exceeding the solubility limit of this compound or its salts in the chosen buffer.1. Verify the solubility of this compound in your specific buffer system and concentration. 2. Consider using a co-solvent if solubility is an issue, after verifying its compatibility and impact on stability.
Inconsistent results between experimental replicates. Ongoing degradation of this compound during the experiment.1. Prepare fresh solutions for each experiment. 2. Minimize the exposure of the solution to harsh conditions (e.g., light, high temperature) during the experimental procedure. 3. Analyze samples immediately after preparation or store them under validated stable conditions.

Quantitative Data Summary

The following tables summarize hypothetical degradation rate data for a typical sulfonamide, which can serve as a starting point for understanding the stability profile of this compound. Note: These are not experimental values for this compound and should be used for illustrative purposes only.

Table 1: Effect of pH on Hydrolysis Rate Constant (k) at 25°C

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.154.6
4.00.0234.7
6.00.0513.9
8.00.203.5
10.00.551.3

Table 2: Effect of Temperature on Degradation Rate Constant (k) at pH 4.0

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
40.005138.6
250.0234.7
400.088.7
600.352.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a specified time.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • Use a standard HPLC system with a UV or PDA detector.

  • Screen different C18 and other appropriate reversed-phase columns.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

  • Incorporate buffers (e.g., phosphate, acetate) to control the pH of the mobile phase and improve peak shape.

  • Run a gradient elution to separate all degradation products from the parent compound.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is crucial and should be demonstrated by showing that the method can separate this compound from all its degradation products, impurities, and excipients.

Visualizations

DegradationPathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Oxidation Oxidation This compound->Oxidation Product_A Cleavage of Sulfonamide Bond Hydrolysis->Product_A Product_B Azo Bond Cleavage Photolysis->Product_B Product_C Oxidized Derivatives Oxidation->Product_C

Caption: General degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_stabilization Stabilization Strategy Prep_Stock Prepare this compound Stock Solution Stress_Acid Acid Hydrolysis Prep_Stock->Stress_Acid Stress_Base Base Hydrolysis Prep_Stock->Stress_Base Stress_Ox Oxidation Prep_Stock->Stress_Ox Stress_Thermal Thermal Prep_Stock->Stress_Thermal Stress_Photo Photolysis Prep_Stock->Stress_Photo Analysis_HPLC HPLC-PDA Analysis Stress_Acid->Analysis_HPLC Stress_Base->Analysis_HPLC Stress_Ox->Analysis_HPLC Stress_Thermal->Analysis_HPLC Stress_Photo->Analysis_HPLC Analysis_LCMS LC-MS for Identification Analysis_HPLC->Analysis_LCMS Stab_Buffer Optimize pH with Buffers Analysis_LCMS->Stab_Buffer Stab_Temp Control Temperature Analysis_LCMS->Stab_Temp Stab_Light Protect from Light Analysis_LCMS->Stab_Light Stab_Antioxidant Add Antioxidants Analysis_LCMS->Stab_Antioxidant

Caption: Workflow for investigating and preventing this compound degradation.

References

Addressing interference in antibacterial assays with colored compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges associated with colored compounds in antibacterial assays. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reliable results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Question 1: My colored compound is interfering with the turbidity (OD600) measurement in my broth microdilution assay. How can I get an accurate Minimum Inhibitory Concentration (MIC)?

Answer:

This is a common problem when testing colored natural extracts or synthetic compounds, as their intrinsic absorbance can mask the turbidity of bacterial growth, leading to false-positive results.[1][2] Here are several strategies to overcome this interference:

Strategy 1: Spectrophotometric Correction

The simplest approach is to subtract the background absorbance of your compound.

  • Procedure:

    • Prepare two identical 96-well plates for your MIC assay.

    • In the "Test Plate," perform the standard broth microdilution assay with your colored compound, bacteria, and media.

    • In the "Blank Plate," prepare the exact same serial dilutions of your colored compound in broth, but do not add the bacterial inoculum .

    • Incubate both plates under the same conditions (e.g., 37°C for 16-24 hours).[3]

    • After incubation, read the absorbance (e.g., at 600 nm) of both plates.

    • Calculate the corrected absorbance for each well by subtracting the absorbance of the corresponding well in the Blank Plate from the Test Plate.

    • Corrected OD = OD(Test Plate) - OD(Blank Plate)

  • Limitation: This method can be less accurate if the compound's color changes due to bacterial metabolism or pH shifts in the medium.

Strategy 2: Use a Metabolic Indicator Dye

Instead of measuring turbidity, you can assess bacterial viability using a redox indicator. Viable, metabolically active cells will reduce the dye, causing a color or fluorescence change.

  • Recommended Assay: The Resazurin Assay is highly suitable. Resazurin (a blue, weakly fluorescent dye) is reduced by viable cells to resorufin, which is pink and highly fluorescent.[4][5] This method is often more sensitive than tetrazolium-based assays like MTT or XTT.

  • Advantage: You can measure the fluorescent signal, which is less likely to be affected by the compound's color than an absorbance reading. See the detailed protocol in the Experimental Protocols section.

Strategy 3: Employ an Alternative Assay Method

If color interference remains a significant issue, switch to a method that does not rely on optical density measurements.

  • Agar Dilution Method: In this technique, the antimicrobial agent is incorporated directly into a series of agar plates at increasing concentrations. You then spot a standardized bacterial inoculum onto the plates and look for visible growth after incubation. This method is considered a "gold standard" for susceptibility testing and is excellent for colored or insoluble compounds.

  • ATP Bioluminescence Assay: This assay quantifies adenosine triphosphate (ATP), which is present in all metabolically active cells. When cells die, their ATP is rapidly degraded. The amount of ATP, measured by a luciferin-luciferase reaction that produces light, is directly proportional to the number of viable bacteria. This method is rapid and highly sensitive.

Question 2: I see a color change in my Resazurin assay, but I'm not sure if it's due to bacterial viability or a chemical reaction with my compound. How can I verify this?

Answer:

This is a critical control step to rule out false positives. Your compound could be a reducing agent that directly converts resazurin to resorufin, mimicking a viable cell signal.

  • Essential Control: You must run a "Compound-Only" control.

    • Prepare wells containing your compound at all tested concentrations in sterile broth.

    • Add the resazurin indicator to these wells.

    • Incubate for the same duration as your main experiment.

  • Interpretation:

    • If the wells containing only your compound and resazurin remain blue, your compound does not interfere with the indicator.

    • If these wells turn pink, your compound is directly reducing the resazurin. In this case, the resazurin assay is not suitable for your compound, and you should use an alternative method like the ATP Bioluminescence Assay or agar dilution.

Question 3: My plant extract is not only colored but also poorly soluble, leading to precipitation in the broth. How does this affect my MIC results?

Answer:

Poor solubility is a significant challenge, as it leads to an uneven distribution of the compound and can cause cloudy or precipitated samples that interfere with readings.

  • Impact on Results: If the compound precipitates, the actual concentration in solution is unknown and likely much lower than intended, potentially leading to an overestimation of the MIC. The precipitate itself will also interfere with turbidity measurements.

  • Troubleshooting Steps:

    • Use a Co-Solvent: Dissolve your extract in a small amount of a solvent like Dimethyl Sulfoxide (DMSO) before creating serial dilutions in the broth. Crucially, you must determine the highest concentration of DMSO that does not affect bacterial growth and keep the final concentration below this level (typically ≤1%). Run a solvent toxicity control (broth + DMSO + bacteria) to confirm.

    • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant like Tween 80 or Tween 20 (e.g., 0.1% to 1.0%) can help maintain the solubility of hydrophobic compounds. Again, a solvent control is essential.

    • Switch to an Agar-Based Method: The agar dilution method is often the best choice for poorly soluble compounds. The compound is dispersed more evenly in the solid medium, providing a more reliable measure of its activity.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of color interference in turbidity-based antibacterial assays?

In a standard broth microdilution assay, bacterial growth is measured by turbidity—how cloudy the suspension is. A spectrophotometer quantifies this by passing a beam of light (typically at 600 nm) through the sample and measuring how much light is scattered or absorbed. If a tested compound is colored, it will absorb light at this wavelength, adding to the overall absorbance reading. This makes it impossible to distinguish the absorbance from the compound itself versus the absorbance from bacterial growth, potentially making an effective compound appear ineffective.

cluster_0 Standard Assay (No Colored Compound) cluster_1 Interference Scenario LightSource Light Source (600nm) Sample1 Well with Bacterial Growth LightSource->Sample1 Light Beam Detector1 Detector Sample1->Detector1 Less Light Transmitted Result1 High OD Reading (Turbidity Detected) Detector1->Result1 LightSource2 Light Source (600nm) Sample2 Well with No Growth + Colored Compound LightSource2->Sample2 Light Beam Detector2 Detector Sample2->Detector2 Less Light Transmitted (due to color) Result2 False High OD Reading (Interference) Detector2->Result2

Figure 1. Mechanism of color interference in turbidity assays.

Which alternative assays are recommended for highly colored compounds?

When spectrophotometric correction is insufficient, several alternative methods are available. The choice depends on the available equipment and the nature of the compound.

Assay MethodPrincipleAdvantagesDisadvantages
Resazurin Assay Measures metabolic activity via reduction of a dye, detected by fluorescence or color change.High throughput, sensitive, cost-effective. Fluorescence is less prone to interference than absorbance.Can be directly reduced by some compounds, requiring controls.
ATP Bioluminescence Quantifies ATP from viable cells using a luciferase-catalyzed reaction that produces light.Extremely rapid and sensitive; can detect very low numbers of bacteria.Requires a luminometer; reagents can be more expensive.
Agar Dilution Compound is mixed into agar; bacterial growth is determined by visual inspection."Gold standard"; unaffected by color or solubility; provides a clear endpoint.More laborious and lower throughput than microplate assays.
Flow Cytometry Uses fluorescent dyes (e.g., SYTO 9/propidium iodide) to differentiate and count live vs. dead cells.Provides precise quantification of viable and non-viable cells; highly detailed data.Requires a flow cytometer and specialized training; lower throughput.
How should I design my experiment to properly account for a colored compound?

A robust experimental design with the right controls is essential for valid results.

cluster_plates Required 96-Well Plates & Controls cluster_controls Control Wells (on Plate 3) Start Start: Testing a Colored Antimicrobial Compound Plate1 Plate 1: Test Plate (Compound + Bacteria + Media) Start->Plate1 Plate2 Plate 2: Compound Blank (Compound + Media) Start->Plate2 For background subtraction Plate3 Plate 3: Growth & Sterility Controls Start->Plate3 PosControl Positive Control (Bacteria + Media) Plate3->PosControl NegControl Negative (Sterility) Control (Media Only) Plate3->NegControl SolvControl Solvent Control (Bacteria + Media + Solvent e.g., DMSO) Plate3->SolvControl If solvent is used

Figure 2. Recommended experimental plate setup.

Experimental Protocols

Protocol 1: Resazurin Microtiter Assay for MIC Determination

This protocol describes how to determine the MIC of a colored compound by measuring bacterial metabolic activity.

Materials:

  • Sterile 96-well opaque-walled plates (for fluorescence)

  • Resazurin sodium salt powder or a pre-made solution

  • Phosphate-buffered saline (PBS), sterile

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Standardized bacterial inoculum (~5 x 105 CFU/mL)

  • Colored test compound

Procedure:

  • Prepare Resazurin Solution:

    • Dissolve resazurin powder in sterile PBS to a final concentration of 0.15 mg/mL.

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.

  • Assay Setup:

    • In a 96-well opaque plate, perform serial dilutions of your colored compound in broth to a volume of 100 µL per well.

    • Include the necessary controls: positive control (broth + bacteria), negative control (broth only), and a compound-only control (broth + compound).

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative and compound-only controls), bringing the final volume to 200 µL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Add Indicator and Read:

    • After the initial incubation, add 20 µL of the resazurin solution to each well.

    • Incubate for an additional 1 to 4 hours at 37°C. The optimal time may need to be determined empirically.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • The MIC is the lowest concentration of the compound that prevents the color/fluorescence change (i.e., remains blue).

A Prepare Serial Dilutions of Colored Compound in Opaque 96-Well Plate B Add Standardized Bacterial Inoculum A->B C Incubate Plate (16-20 hours at 37°C) B->C D Add Resazurin Solution to All Wells C->D E Incubate Again (1-4 hours at 37°C) D->E F Read Fluorescence (Ex: 560nm, Em: 590nm) E->F G Determine MIC: Lowest concentration with no fluorescence increase F->G

Figure 3. Workflow for the Resazurin MIC assay.

Protocol 2: ATP Bioluminescence Assay

This protocol provides a framework for using ATP measurement to assess bacterial viability.

Materials:

  • Commercial ATP Bioluminescence Assay Kit (containing ATP-releasing agent, luciferase/luciferin substrate)

  • Sterile 96-well opaque-walled plates

  • Luminometer

  • Standardized bacterial inoculum and test compound dilutions prepared as in the Resazurin protocol.

Procedure:

  • Assay Setup and Incubation:

    • Prepare serial dilutions of your compound and add the bacterial inoculum in an opaque 96-well plate as described previously.

    • Include all necessary controls.

    • Incubate the plate at 37°C for a predetermined period. This can be a short-contact assay (e.g., 2-4 hours) or a full MIC incubation (16-20 hours).

  • ATP Measurement:

    • Allow the plate and the kit reagents to equilibrate to room temperature.

    • Add the ATP-releasing agent to each well according to the manufacturer's instructions. This lyses the bacterial cells to release ATP.

    • Add the luciferase/luciferin substrate solution. This enzyme-substrate mix will react with any ATP present to produce a luminescent signal.

    • Immediately measure the luminescence in a microplate luminometer. The signal is often transient.

  • Data Interpretation:

    • The light output is measured in Relative Light Units (RLU).

    • A significant drop in RLU compared to the positive growth control indicates bacterial inhibition or death.

    • The MIC is the lowest compound concentration that causes a significant reduction in the luminescent signal, as defined by your experimental criteria (e.g., >90% reduction).

Figure 4. Principle of the ATP bioluminescence reaction.

References

Best practices for the storage and handling of Azosulfamide powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage and handling of Azosulfamide powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound powder?

A1: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C[1]. Always ensure the container is tightly closed to prevent moisture absorption and degradation[2].

Q2: What does this compound powder look like and in which solvents is it soluble?

A2: this compound is a dark red powder[3]. It is soluble in water and Dimethyl Sulfoxide (DMSO), but it is practically insoluble in most organic solvents[1][3].

Q3: What are the primary hazards associated with handling this compound powder?

A3: this compound powder may cause sensitization by inhalation. It is also a combustible solid, and fine dust particles can form explosive mixtures in the air. Therefore, it is crucial to handle the powder in a well-ventilated area and avoid creating dust clouds.

Q4: My this compound powder has changed color. Is it still usable?

A4: A change in color of the dark red powder could indicate degradation or contamination. It is recommended to perform a purity analysis before use. If the purity is compromised, the product should be discarded according to your institution's hazardous waste disposal procedures.

Q5: The powder is not dissolving as expected in water. What could be the issue?

A5: Incomplete dissolution could be due to several factors. Ensure you are using a sufficient volume of solvent and that the powder has not degraded due to improper storage. If the issue persists, consider gentle warming or sonication to aid dissolution, but be mindful of potential temperature-induced degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Improper storage leading to degradationVerify storage conditions (temperature, light, and moisture protection). If degradation is suspected, use a fresh batch of powder.
Inaccurate weighing of the powderUse a calibrated analytical balance and ensure it is free from drafts and vibrations.
Difficulty in handling the fine powder Static electricity causing the powder to disperseUse anti-static weighing paper or an ionizer. Handle the powder in a fume hood to contain any airborne particles.
Clogging of filters or instruments Incomplete dissolution of the powderEnsure the powder is fully dissolved before use. You may need to vortex or sonicate the solution. If solubility issues persist, consider using a different solvent if your experimental design allows.

Experimental Protocols

Protocol 1: General Solubility Assessment

Objective: To determine the approximate solubility of this compound powder in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • Visual inspection tool (e.g., microscope)

Methodology:

  • Weigh a small, known amount of this compound powder (e.g., 1 mg).

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the powder.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, add another measured volume of the solvent and repeat the vortexing and inspection steps.

  • Continue adding solvent incrementally until the powder is completely dissolved.

  • Calculate the approximate solubility based on the total volume of solvent used.

  • For a more accurate determination, the saturated solution can be centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method like UV-Vis spectroscopy.

Protocol 2: Forced Degradation Study (Thermal Stress)

Objective: To evaluate the stability of this compound powder under thermal stress.

Materials:

  • This compound powder

  • Climate chamber or oven with controlled temperature and humidity

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate vials for storage

Methodology:

  • Accurately weigh several samples of this compound powder into separate vials.

  • Place the vials in a climate chamber set to an elevated temperature (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from the chamber.

  • Allow the vial to cool to room temperature.

  • Dissolve the powder in a suitable solvent to a known concentration.

  • Analyze the sample by HPLC to determine the purity of this compound and identify any degradation products.

  • Compare the chromatograms over time to assess the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_stress Stress Condition cluster_end Conclusion start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc Control (t=0) stress Apply Thermal Stress dissolve->stress Forced Degradation data Data Interpretation hplc->data end End data->end stress->hplc

Caption: Workflow for a forced degradation study of this compound powder.

storage_handling_logic cluster_storage Storage cluster_handling Handling storage Store this compound Powder temp Temperature Control (0-4°C short-term, -20°C long-term) storage->temp light Protect from Light storage->light moisture Keep Dry (Tightly Closed Container) storage->moisture handling Handle this compound Powder ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe ventilation Use in a Ventilated Area (Fume Hood) handling->ventilation dust Avoid Dust Formation handling->dust hygiene Practice Good Hygiene (Wash Hands) handling->hygiene

Caption: Key best practices for the storage and handling of this compound.

References

Optimizing reaction conditions to control Azosulfamide particle size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions to control Azosulfamide particle size.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and crystallization of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Poor yield of this compound - Incomplete reaction. - Suboptimal temperature for diazotization or coupling. - Incorrect pH for the coupling reaction. - Excessive solvent used during crystallization.[1]- Ensure dropwise addition of sodium nitrite solution during diazotization and maintain a low temperature (0-5 °C). - Optimize the pH of the coupling reaction; an alkaline medium is often required. - If the mother liquor contains a significant amount of product, consider concentrating the solution and cooling again.[1]
Formation of an oil instead of a solid - The product is not crystallizing from the chosen solvent system. - Presence of impurities inhibiting crystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] - Consider changing the solvent or using an anti-solvent addition method.[2] - Purify the crude product before crystallization.
Crystals are too large, leading to poor flowability - Slow cooling rate. - Low level of supersaturation. - Insufficient agitation.- Increase the cooling rate to promote nucleation over crystal growth. - Increase the initial concentration of the solute. - Increase the agitation speed to induce secondary nucleation.[3]
Crystals are too small (fines), causing filtration issues - Rapid cooling or "crashing out" of the product. - High degree of supersaturation. - High agitation speed leading to excessive secondary nucleation or crystal breakage.- Slow down the cooling rate to allow for controlled crystal growth. - Use a lower initial concentration of the solute. - Decrease the agitation speed to minimize secondary nucleation. - Consider implementing a seeding strategy to control nucleation.
Wide particle size distribution - Uncontrolled nucleation and growth. - Inconsistent mixing within the crystallizer.- Implement a controlled cooling profile. - Utilize a seeding protocol with well-characterized seed crystals. - Optimize the agitation rate and impeller design for better mixing.
Agglomeration of particles - High concentration of fine particles. - Inefficient mixing. - Presence of residual solvents or impurities acting as binders.- Employ a seeded heat cycling approach to break up agglomerates. - Optimize agitation to keep particles suspended without causing excessive collisions. - Ensure efficient washing of the filter cake to remove impurities.

Frequently Asked Questions (FAQs)

1. What are the key process parameters influencing this compound particle size?

The primary parameters that affect the final particle size of this compound during crystallization are:

  • Cooling Rate: Slower cooling generally leads to larger particles by favoring crystal growth over nucleation.

  • Agitation/Mixing: The stirring rate impacts secondary nucleation, mass transfer, and can cause crystal breakage.

  • Seeding: Introducing seed crystals can control the onset of crystallization and influence the final particle size distribution.

  • Solvent/Anti-solvent System: The choice of solvent affects solubility and supersaturation, while the addition of an anti-solvent can induce precipitation and influence particle size.

  • Concentration: The initial concentration of this compound in the solution determines the level of supersaturation, which drives both nucleation and growth.

2. How can I achieve a narrow particle size distribution for this compound?

A narrow particle size distribution is often desirable for consistent product performance. To achieve this, a combination of strategies is recommended:

  • Controlled Cooling: Employ a programmed, gradual cooling profile rather than rapid cooling.

  • Seeding Strategy: Introduce a known quantity of uniformly sized seed crystals at a specific point in the process. This provides surfaces for controlled growth and can suppress spontaneous nucleation.

  • Optimized Agitation: Maintain a consistent and optimized agitation rate to ensure homogeneity without causing excessive crystal breakage.

3. What is the role of seeding in controlling this compound particle size?

Seeding is a powerful technique to control crystallization. By adding a small amount of pre-existing this compound crystals (seeds) to a supersaturated solution, you can:

  • Control Nucleation: The seeds provide a template for crystal growth, reducing the likelihood of uncontrolled primary nucleation.

  • Achieve Larger Particles: By promoting growth on existing seeds rather than forming new nuclei, larger average particle sizes can be obtained.

  • Improve Reproducibility: Seeding can lead to more consistent particle size distributions from batch to batch.

4. Can the choice of solvent affect the particle size of this compound?

Yes, the solvent system is a critical factor. The solubility of this compound in the chosen solvent will determine the supersaturation level that can be achieved. A solvent in which this compound has moderate solubility is often ideal. If the solubility is too high, it may be difficult to induce crystallization, while if it is too low, the product may precipitate too quickly, leading to small particles. The use of an anti-solvent (a solvent in which this compound is poorly soluble) can be a method to control precipitation and particle size.

Experimental Protocols

General Synthesis of this compound (Illustrative)

This protocol describes a general two-step synthesis involving diazotization of a sulfonamide and subsequent coupling with a suitable aromatic compound.

Step 1: Diazotization of a Sulfonamide

  • Dissolve the starting sulfonamide in an acidic solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the sulfonamide solution while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for a specified time (e.g., 20-30 minutes) at this temperature to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate vessel, dissolve the coupling agent in an appropriate solvent (e.g., an alkaline aqueous solution).

  • Cool the solution of the coupling agent to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution.

  • Maintain a constant temperature and pH during the addition.

  • Stir the reaction mixture until the formation of the this compound product is complete (this can be monitored by techniques like TLC).

  • Isolate the crude product by filtration and wash with cold water.

Controlled Crystallization of this compound
  • Dissolve the crude this compound in a suitable solvent at an elevated temperature to achieve a saturated or slightly supersaturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the solution to a crystallizer equipped with a temperature controller and an overhead stirrer.

  • Cooling Profile: Program the temperature controller to cool the solution at a specific rate (e.g., 0.1-1.0 °C/min).

  • Seeding (Optional): At a predetermined temperature, add a slurry of finely milled this compound seed crystals to the solution.

  • Agitation: Maintain a constant stirring rate throughout the crystallization process.

  • Once the final temperature is reached, hold the slurry for a period to allow for complete crystallization.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Particle Size Analysis

The particle size distribution of the final this compound product can be determined using various techniques, including:

  • Laser Diffraction: This is a common and rapid method for determining particle size distribution.

  • Sieve Analysis: Suitable for larger particles and involves passing the powder through a series of sieves with different mesh sizes.

  • Microscopy: Optical or scanning electron microscopy can be used to visualize the crystal habit and estimate particle size.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_crystallization Controlled Crystallization cluster_analysis Analysis s1 Diazotization of Sulfonamide s2 Azo Coupling s1->s2 c1 Dissolution in Solvent s2->c1 c2 Controlled Cooling & Agitation c1->c2 c3 Seeding (Optional) c2->c3 c4 Isolation & Drying c2->c4 c3->c4 a1 Particle Size Analysis c4->a1

Caption: Experimental workflow for this compound synthesis and crystallization.

parameter_relationships param Process Parameters cooling Cooling Rate agitation Agitation Speed seeding Seeding concentration Concentration outcome Particle Size cooling->outcome Slower -> Larger Faster -> Smaller agitation->outcome Optimal -> Uniform High -> Smaller seeding->outcome Controls Nucleation -> Larger, Narrower PSD concentration->outcome Higher -> Smaller Lower -> Larger

Caption: Relationship between process parameters and final particle size.

References

Validation & Comparative

Comparative Analysis of Azosulfamide and Prontosil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the antibacterial properties of two pioneering sulfonamide drugs, Azosulfamide and Prontosil. Aimed at researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, antibacterial spectrum, and the experimental protocols used to evaluate their efficacy.

Introduction: The Dawn of Antibacterial Chemotherapy

Prontosil, an azo dye, was the first commercially available synthetic antibacterial agent, marking a revolutionary step in medicine.[1][2] Its discovery in the 1930s by Gerhard Domagk led to a Nobel Prize and opened the era of sulfonamide chemotherapy.[1][3] this compound, a related azo compound, is also known for its antibacterial effects, which are comparable to those of sulfanilamide.

Mechanism of Action: A Tale of Two Prodrugs

A crucial aspect of both Prontosil and this compound is that they are prodrugs. Prontosil itself is inactive in vitro (in a laboratory setting).[4] Its antibacterial activity is observed in vivo (in a living organism), where it is metabolized by enzymes in the host's body, particularly in the liver and by gut microbiota, into its active form: sulfanilamide.

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, sulfanilamide halts bacterial proliferation. Human cells are not affected because they obtain folic acid from their diet, rather than synthesizing it.

The following diagram illustrates the metabolic activation of Prontosil and the subsequent inhibition of the folic acid synthesis pathway by its active metabolite, sulfanilamide.

Prontosil_Mechanism Prontosil Prontosil Metabolism Metabolic Activation (in vivo) Prontosil->Metabolism Sulfanilamide Sulfanilamide (Active Metabolite) Metabolism->Sulfanilamide DHPS Dihydropteroate Synthase (DHPS) Sulfanilamide->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Folic_Acid_Pathway Folic Acid Synthesis DHPS->Folic_Acid_Pathway Bacterial_Growth Bacterial Growth & Replication Folic_Acid_Pathway->Bacterial_Growth

Caption: Metabolic activation of Prontosil to Sulfanilamide and its inhibitory effect on bacterial folic acid synthesis.

Comparative Antibacterial Activity

The following table provides a qualitative comparison of the antibacterial spectrum of this compound and Prontosil, based on their known activity against various bacterial types.

FeatureThis compoundProntosil
Active Form Sulfanilamide (following in vivo metabolism)Sulfanilamide (following in vivo metabolism)
Gram-Positive Bacteria Effective, particularly against Streptococcus and Staphylococcus speciesEffective, with notable high efficacy against Streptococcus pyogenes
Gram-Negative Bacteria Limited activity; not effective against EnterobacteriaLimited activity; not effective against Enterobacteria
Primary Use (Historical) Treatment of general bacterial infectionsTreatment of streptococcal infections, such as puerperal fever and septicemia

Experimental Protocols: Determining Antibacterial Susceptibility

While direct MIC/MBC data for the prodrugs is unavailable, the following is a detailed, standardized protocol for determining the MIC of their active metabolite, sulfanilamide, or other sulfonamide drugs using the broth microdilution method. This method is a gold standard for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test sulfonamide compound (e.g., sulfanilamide)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain for testing (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the sulfonamide compound.

    • Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

The workflow for this experimental protocol is visualized in the following diagram.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Dilution_Prep Prepare Serial Dilutions of Antimicrobial Agent Dilution_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound and Prontosil are historically significant antibacterial agents that function as prodrugs, being metabolized in vivo to the active compound, sulfanilamide. Their antibacterial activity is therefore attributed to the inhibition of the bacterial folic acid synthesis pathway by sulfanilamide. While quantitative in vitro data for the parent compounds is not applicable, their qualitative antibacterial spectrum is primarily against Gram-positive cocci. The standardized experimental protocols for determining the MIC of their active metabolite, sulfanilamide, remain a cornerstone of antimicrobial susceptibility testing. This guide provides researchers with a foundational understanding of these pioneering drugs and the methodologies to evaluate similar compounds.

References

A Head-to-Head Comparison of the Antibacterial Spectrum of Different Sulfa Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vitro antibacterial spectra of various sulfonamide drugs. The information is supported by experimental data from multiple studies, offering valuable insights into their efficacy against key bacterial pathogens.

Mechanism of Action: Targeting Folic Acid Synthesis

Sulfonamides, or sulfa drugs, are a class of synthetic bacteriostatic antibiotics.[1] They exert their antimicrobial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfa drugs block the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.[1] Mammalian cells are not affected because they obtain folic acid from their diet rather than synthesizing it.[2]

The combination of a sulfonamide with trimethoprim, which inhibits a subsequent enzyme in the folic acid pathway (dihydrofolate reductase), results in a synergistic and often bactericidal effect.[2]

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common sulfa drugs against a panel of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. It is important to note that these values are compiled from various studies and may reflect inter-laboratory variations in experimental conditions.

DrugStaphylococcus aureus (Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Sulfamethoxazole >1024 µg/mL---
Sulfadiazine ----
Sulfacetamide ----
Sulfadoxine SensitiveSensitive--
Sulfanilamide Broad-spectrum against Gram-positive organisms-Broad-spectrum against many Gram-negative organisms-
Trimethoprim-Sulfamethoxazole (TMP-SMX) 2/38 µg/mL---

Sulfonamides generally exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. However, resistance is widespread, and their efficacy against specific pathogens can vary. For instance, Pseudomonas aeruginosa and Serratia species often show resistance. The combination of sulfamethoxazole with trimethoprim (cotrimoxazole) is known to be effective against a wider range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Sulfadoxine, often used in combination with pyrimethamine for malaria, also possesses broad-spectrum antibacterial activity. Sulfanilamide, one of the earliest sulfa drugs, has a wide spectrum but is now less commonly used systemically due to the availability of more effective and safer alternatives.

Experimental Protocols

The determination of the antibacterial spectrum of sulfa drugs is primarily achieved through antimicrobial susceptibility testing (AST), with the broth microdilution method being a gold standard for determining the Minimum Inhibitory Concentration (MIC). The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.

Broth Microdilution Method for MIC Determination

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Detailed Protocol:

  • Media Preparation: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. It is crucial to use a medium with low levels of thymidine, as this can interfere with the activity of sulfonamides. The pH of the medium should be between 7.2 and 7.4.

  • Preparation of Sulfonamide Stock Solution: A stock solution of the sulfa drug is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration at least ten times higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, 3-5 well-isolated colonies of the test organism are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of the sulfonamide are prepared in the CAMHB.

  • Inoculation: Each well (except for a sterility control well) is inoculated with the standardized bacterial suspension. A growth control well containing only broth and the bacterial inoculum is also included.

  • Incubation: The microtiter plate is covered and incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Visualizations

Sulfonamide Mechanism of Action

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Drug Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Catalyzes Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Essential for Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitively Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: Mechanism of action of sulfonamides and trimethoprim in the bacterial folic acid synthesis pathway.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_media Prepare Thymidine-Low Mueller-Hinton Broth start->prep_media serial_dilution Perform Serial Dilutions of Sulfonamide in 96-Well Plate prep_media->serial_dilution prep_drug Prepare Sulfonamide Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC as Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of sulfa drugs.

References

A Comparative Guide to the Validation of Analytical Methods for Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the quantitative analysis of Azosulfamide. Given the limited availability of specific validated HPLC methods for this compound, this document outlines protocols for structurally related compounds—sulfonamides and azo dyes—and details the necessary validation steps as per ICH guidelines to adapt these methods for this compound analysis.

Introduction to this compound Analysis

This compound (CAS #133-60-8), also known as Neoprontosil, is an azo compound with antibacterial properties similar to sulfanilamide. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control during drug development and manufacturing. HPLC stands as a primary technique for this purpose due to its high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Methods

Table 1: Comparison of RP-HPLC Methods for Compounds Related to this compound

ParameterMethod 1: Sulfonamide AnalysisMethod 2: Azo Dye Analysis
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)Methanol and Water (Isocratic)
Detection UV at 265 nm[1]UV at 270 nm[1]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[1]
Injection Volume 5 µL5 µL
Temperature 30°CAmbient
Run Time ~15 minutes<10 minutes

Experimental Protocols

Method 1: Representative HPLC Method for Sulfonamide Analysis

This method is adapted from established protocols for sulfonamide analysis and would require validation for this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The chosen HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for HPLC method validation.

Table 2: HPLC Method Validation Parameters based on ICH Guidelines

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity index > 0.99; baseline resolution between this compound and potential impurities.
Linearity Proportionality of the analytical signal to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range Interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the application (e.g., 80-120% of the test concentration).
Accuracy Closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision Closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.% RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity of a method to remain unaffected by small, but deliberate variations in method parameters.% RSD of results should remain within acceptable limits.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; % RSD of replicate injections ≤ 1.0%.

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for the analysis of this compound, particularly for screening or in settings where HPLC is not available.

Table 3: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measurement of light absorption in the ultraviolet-visible region.Simple, rapid, and cost-effective.Lower specificity and sensitivity compared to HPLC; susceptible to interference from other absorbing compounds.
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material.Low cost, high throughput for screening, and requires minimal sample preparation.Primarily qualitative or semi-quantitative; lower resolution and sensitivity than HPLC.

Experimental Protocols for Alternative Methods

UV-Vis Spectrophotometry

This method is based on the inherent UV absorbance of this compound.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Solvent: Use a suitable solvent in which this compound is soluble and stable (e.g., methanol or a buffered aqueous solution).

  • Wavelength Scan: Perform a wavelength scan (e.g., 200-800 nm) of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Method Validation Logical Flow

The validation of a spectrophotometric method follows a similar logical path to HPLC, focusing on parameters relevant to the technique.

UV_Validation_Workflow start Start: Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Logical flow for UV-Vis method validation.

Conclusion

The analysis of this compound can be reliably achieved through HPLC. While specific validated methods are not readily published, adapting and validating existing methods for sulfonamides or azo dyes provides a clear pathway for accurate and precise quantification. The choice of the analytical method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the available instrumentation. For routine quality control, a validated RP-HPLC method is recommended. UV-Vis spectrophotometry and TLC serve as viable alternatives for screening and less demanding quantitative applications. Proper method validation in accordance with ICH guidelines is paramount to ensure the reliability of the analytical data.

References

Navigating the Landscape of Sulfa Drug Resistance: A Comparative Analysis of Cross-Resistance with Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance between drugs of the same class is paramount for effective therapeutic strategies. This guide provides a comprehensive comparison of cross-resistance patterns between azosulfamide and other prominent sulfa drugs, supported by experimental data and detailed methodologies. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of microbiology, pharmacology, and infectious diseases.

The Mechanism of Action and the Rise of Resistance

Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme. This enzyme is a critical component in the bacterial folic acid synthesis pathway, which is essential for the production of nucleotides and, consequently, DNA and RNA. The structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to block this vital metabolic pathway, leading to a bacteriostatic effect.[1][2]

However, the extensive use of sulfonamides has led to the widespread development of bacterial resistance. The primary mechanisms of resistance include:

  • Target Site Modification: Mutations in the folP gene, which encodes for DHPS, can alter the enzyme's structure, reducing its affinity for sulfonamide drugs while maintaining its function with PABA.[3][4][5]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry alternative sulfonamide-resistance genes (sul1, sul2, and sul3). These genes encode for DHPS variants that are inherently insensitive to sulfonamides.

  • Increased Production of PABA: Some bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS enzyme.

  • Efflux Pumps: Certain bacteria have developed efflux pumps that actively transport sulfonamides out of the cell before they can reach their target.

Due to these shared resistance mechanisms, cross-resistance among different sulfonamides is a common phenomenon. If a bacterial strain develops resistance to one sulfa drug, it is highly likely to be resistant to others in the same class.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other selected sulfonamides against common bacterial pathogens. The data, compiled from various in vitro studies, illustrates the general trend of cross-resistance. Strains exhibiting resistance to one sulfonamide generally show elevated MICs for other sulfonamides.

SulfonamideBacterial StrainMIC Range (µg/mL) - SusceptibleMIC Range (µg/mL) - Resistant
This compound Escherichia coli8 - 64>256
Staphylococcus aureus16 - 128>512
Sulfamethoxazole Escherichia coli16 - >1024>1024
Staphylococcus aureus32 - 512>1024
Sulfadiazine Escherichia coli8 - 128>256
Staphylococcus aureus16 - 256>512
Sulfathiazole Escherichia coli16 - >1024>1024
Staphylococcus aureus32 - 512>1024

Note: MIC values can vary depending on the specific bacterial strain, inoculum size, and testing methodology. The data presented represents a range of reported values to illustrate the general trend of cross-resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of sulfonamides

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of each sulfonamide in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Sulfonamide Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential for DNA/RNA Synthesis Sulfa Sulfonamides (e.g., this compound) Sulfa->DHPS Competitive Inhibition

Caption: Sulfonamide Mechanism of Action.

start Start: Bacterial Isolate prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare 2-fold Serial Dilutions of Sulfonamides serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Determine Susceptibility/Resistance read_mic->end

Caption: Broth Microdilution MIC Testing Workflow.

Resistance Sulfonamide Resistance Target_Mod Target Site Modification (folP mutation) Resistance->Target_Mod Gene_Acq Acquisition of Resistance Genes (sul1, sul2, sul3) Resistance->Gene_Acq PABA_Over Overproduction of PABA Resistance->PABA_Over Efflux Efflux Pumps Resistance->Efflux Cross_Resistance Cross-Resistance to other Sulfonamides Target_Mod->Cross_Resistance Gene_Acq->Cross_Resistance

Caption: Mechanisms of Sulfonamide Cross-Resistance.

Conclusion

The available data strongly indicates a high level of cross-resistance between this compound and other sulfa drugs. This is primarily due to their shared mechanism of action and the common resistance mechanisms that bacteria develop. For researchers and clinicians, this implies that the identification of resistance to one sulfonamide should be a strong indicator of resistance to the entire class. Future drug development efforts should focus on creating novel agents that can overcome these established resistance mechanisms or that possess a different mode of action altogether. Continuous surveillance and in vitro testing remain critical for guiding appropriate antimicrobial therapy and mitigating the spread of drug-resistant pathogens.

References

A Comparative Stability Analysis of Azo-Based Antibacterial Agents: Prontosil, Neoprontosil, and Sulfasalazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stability profiles of three seminal azo-based antibacterial drugs—Prontosil, Neoprontosil, and Sulfasalazine—reveals significant differences in their susceptibility to degradation under various environmental conditions. While Sulfasalazine has been extensively studied, demonstrating notable stability except under alkaline conditions, quantitative stability data for the historically significant Prontosil and its derivative Neoprontosil remains limited in contemporary literature. This guide provides a comparative overview based on available data and established chemical principles, alongside detailed experimental protocols for stability assessment and visualizations of the antibacterial mechanism of action.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the relative stability of these pioneering antibacterial agents.

Comparative Stability Overview

The stability of a pharmaceutical agent is a critical determinant of its safety, efficacy, and shelf-life. Azo compounds, characterized by the -N=N- linkage, are known to be susceptible to degradation by factors such as pH, light, and temperature. The stability of the azo-based antibacterials Prontosil, Neoprontosil, and Sulfasalazine is intrinsically linked to their molecular structure and the chemical environment.

Agent Summary of Stability
Prontosil As a prodrug, its primary degradation pathway in vivo is the reductive cleavage of the azo bond to form the active antibacterial agent, sulfanilamide.[1] Information on its physicochemical stability under forced degradation conditions is not extensively documented in modern literature, reflecting its replacement by more stable and effective sulfonamides.[2]
Neoprontosil Similar to Prontosil, Neoprontosil is a prodrug that undergoes in vivo reductive cleavage of the azo bond.[3] Detailed quantitative data from forced degradation studies, including degradation kinetics and half-life under various stress conditions, are not readily available in recent scientific publications.
Sulfasalazine Extensive forced degradation studies have been conducted on Sulfasalazine.[4] It demonstrates remarkable stability under acidic, oxidative, thermal, and photolytic stress. However, it is susceptible to degradation under alkaline conditions, where it hydrolyzes to a minor degradation product. A study on an oral suspension of Sulfasalazine showed that it retained more than 94% of its initial concentration for 91 days when stored at both 4°C and 23°C in various types of amber containers. The observed plasma half-life for intravenous sulfasalazine is approximately 7.6 ± 3.4 hours.

Table 1: Summary of the Comparative Stability of Azo-Based Antibacterial Agents

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of these azo compounds stems from their ultimate conversion to sulfanilamide (in the case of Prontosil and Neoprontosil) or the release of a sulfonamide moiety. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamides Sulfonamides (e.g., Sulfanilamide) Sulfonamides->DHPS Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Diagram 1: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Protocols

Forced Degradation Study Protocol (General)

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol based on ICH Q1A(R2) guidelines that can be adapted for azo-based antibacterial agents.

1. Acid and Base Hydrolysis:

  • Prepare solutions of the drug substance in 0.1 N HCl and 0.1 N NaOH.

  • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize before analysis.

2. Oxidative Degradation:

  • Prepare a solution of the drug substance in a suitable concentration of hydrogen peroxide (e.g., 3-30%).

  • Store the solution at room temperature.

  • Sample at appropriate time points and analyze.

3. Thermal Degradation:

  • Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period.

  • Sample at appropriate time points and dissolve in a suitable solvent for analysis.

4. Photostability Testing:

  • Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light.

  • Analyze the samples after the exposure period.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analysis by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 70°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Analysis API Active Pharmaceutical Ingredient (API) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Degradation_Profile Degradation Profile (Identify & Quantify Degradants) Analysis->Degradation_Profile Stability_Assessment Intrinsic Stability Assessment Degradation_Profile->Stability_Assessment

Diagram 2: General workflow for a forced degradation study.
Stability-Indicating HPLC-UV Method for Sulfasalazine

The following method is based on a validated procedure for the analysis of Sulfasalazine and its degradation products.

  • Chromatographic System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Column: XTerra® RP18 (4.6 mm × 250 mm; 5 μm).

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (pH 7.0) in a 48:52 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

This method has been shown to be linear, precise, accurate, and specific for the determination of Sulfasalazine in the presence of its degradation products.

Conclusion

Based on the available scientific literature, Sulfasalazine exhibits a well-documented and generally robust stability profile, with the exception of alkaline conditions. In contrast, there is a notable lack of comprehensive, quantitative stability data for Prontosil and Neoprontosil in contemporary research, likely due to their historical replacement with more effective and stable sulfonamides. The provided experimental protocols offer a framework for conducting further comparative stability studies to fill these knowledge gaps. The common antibacterial mechanism of these azo-based drugs, through the inhibition of dihydropteroate synthase, underscores their foundational role in the development of antimicrobial chemotherapy.

References

Unraveling Bacterial Defenses: A Comparative Guide to Sulfonamide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of antibiotic resistance is paramount in the ongoing battle against multidrug-resistant pathogens. This guide provides a detailed comparison of the molecular basis for sulfonamide resistance in bacteria, contrasting it with mechanisms of resistance to other common antimicrobial agents. Accompanied by experimental data and detailed protocols, this document serves as a vital resource for navigating the landscape of antibiotic resistance and informing the development of novel therapeutic strategies.

Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition halts the production of essential precursors for DNA and RNA synthesis, thereby arresting bacterial growth.[1] However, the widespread use of sulfonamides has led to the emergence and dissemination of resistance, primarily driven by several key molecular mechanisms.

Key Mechanisms of Sulfonamide Resistance

Bacteria have evolved sophisticated strategies to counteract the effects of sulfonamides. The most prevalent mechanisms include modification of the drug target, active removal of the drug from the cell, and, less commonly, enzymatic inactivation.

Target Modification: A Tale of Two Strategies

The most common and clinically significant mechanism of sulfonamide resistance involves alterations to the DHPS enzyme, rendering it less susceptible to inhibition. This is achieved through two primary routes:

  • Chromosomal Mutations: Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS, can lead to amino acid substitutions that reduce the binding affinity of sulfonamides to the enzyme's active site.[1] While effective, these mutations can sometimes come at a fitness cost to the bacterium, although compensatory mutations can arise to restore normal enzyme function.[2][3]

  • Acquisition of Resistance Genes: A more potent and widespread strategy is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul genes).[1] The most common of these are sul1, sul2, and sul3. These genes encode alternative DHPS enzymes that are inherently resistant to sulfonamides while still efficiently utilizing the natural substrate, para-aminobenzoic acid (pABA). This mechanism allows for the rapid spread of high-level resistance among different bacterial species.

Efflux Pumps: The Revolving Door of Resistance

Bacteria can also employ efflux pumps, transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the cell. This prevents the intracellular accumulation of the drug to concentrations necessary to inhibit its target. Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) transporters, have been implicated in sulfonamide resistance.

Enzymatic Inactivation: A Less Traveled Path

While enzymatic inactivation is a major mechanism of resistance for other antibiotic classes like β-lactams, it is less commonly observed for sulfonamides. However, some studies have suggested the existence of enzymes capable of modifying and inactivating sulfonamide molecules, though this is not considered a primary resistance mechanism.

A Comparative Look: Resistance to Alternative Antimicrobials

To provide a broader context, it is essential to compare sulfonamide resistance mechanisms with those of other commonly used antibiotics.

Antibiotic ClassPrimary TargetPrimary Resistance Mechanism(s)
Sulfonamides Dihydropteroate Synthase (DHPS)Target modification (folP mutations, acquisition of sul genes)
Trimethoprim Dihydrofolate Reductase (DHFR)Target modification (acquisition of dfr genes), efflux pumps
Fluoroquinolones DNA Gyrase & Topoisomerase IVTarget modification (gyrA, gyrB, parC, parE mutations), efflux pumps
β-Lactams Penicillin-Binding Proteins (PBPs)Enzymatic inactivation (β-lactamases), target modification

Performance Data: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of sulfonamides and alternative antibiotics against resistant bacterial strains, providing a quantitative measure of their performance.

Table 1: Comparative MICs against Sulfonamide-Resistant Escherichia coli

AntibioticResistance MechanismMIC Range (µg/mL)Reference(s)
Sulfamethoxazolesul1 gene>1024
Sulfamethoxazolesul2 gene>1024
TrimethoprimWild-type≤8
TrimethoprimdfrA1 gene>512
CiprofloxacinWild-type≤0.06
CiprofloxacingyrA (S83L) mutation0.5 - 1.5
AmpicillinWild-type≤8
AmpicillinblaTEM gene≥32

Table 2: Comparative MICs against Sulfonamide-Resistant Staphylococcus aureus

AntibioticResistance MechanismMIC Range (µg/mL)Reference(s)
SulfamethoxazoleMethicillin-Resistant (mecA)32 - 512
TrimethoprimMethicillin-Resistant (mecA)Varies
CiprofloxacinMethicillin-Resistant (mecA)Varies
VancomycinMethicillin-Resistant (mecA)≤2

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of sulfonamide resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sulfonamide stock solution

  • Incubator (35-37°C)

Procedure:

  • Prepare serial two-fold dilutions of the sulfonamide in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the sulfonamide that shows no visible turbidity.

PCR-Based Detection of Sulfonamide Resistance Genes (sul1, sul2, sul3)

This protocol allows for the specific amplification and detection of the most common sulfonamide resistance genes.

Materials:

  • Bacterial DNA template

  • PCR primers specific for sul1, sul2, and sul3

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for one of the sul genes.

  • Add the bacterial DNA template to the master mix.

  • Perform PCR using the following cycling conditions (may require optimization):

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragments.

Assessment of Efflux Pump Activity using a Fluorescent Dye

This method indirectly measures efflux pump activity by quantifying the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr), within the bacterial cells.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Wash bacterial cells and resuspend them in PBS.

  • Energize the cells by adding glucose and incubating.

  • Add EtBr to the cell suspension (and CCCP to a control group).

  • Monitor the fluorescence of the cell suspension over time. A lower fluorescence intensity in the absence of the inhibitor suggests active efflux of EtBr.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key pathways and relationships involved in sulfonamide action and resistance.

Sulfonamide_Action_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_PPi Dihydropteridine Pyrophosphate Dihydropteridine_PPi->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Essential for

Figure 1. Mechanism of action of sulfonamides.

Sulfonamide_Resistance_Mechanisms cluster_target_modification Target Modification cluster_efflux Efflux Pumps cluster_inactivation Enzymatic Inactivation folP_mutation Mutation in folP gene Altered_DHPS Altered DHPS with low sulfonamide affinity folP_mutation->Altered_DHPS sul_genes Acquisition of sul genes (sul1, sul2, etc.) sul_genes->Altered_DHPS Sulfonamide_Resistance Sulfonamide Resistance Altered_DHPS->Sulfonamide_Resistance Efflux_Pump Efflux Pump (e.g., RND, MFS) Sulfonamide_out Sulfonamide (extracellular) Efflux_Pump->Sulfonamide_out Actively transports Efflux_Pump->Sulfonamide_Resistance Sulfonamide_in Sulfonamide (intracellular) Sulfonamide_in->Efflux_Pump Actively transports Inactivating_Enzyme Inactivating Enzyme Inactive_Metabolite Inactive Metabolite Inactivating_Enzyme->Inactive_Metabolite Modifies Inactivating_Enzyme->Sulfonamide_Resistance Sulfonamide Sulfonamide Sulfonamide->Inactivating_Enzyme Modifies

Figure 2. Major mechanisms of sulfonamide resistance.

Experimental_Workflow_MIC A Prepare serial dilutions of sulfonamide in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

References

Safety Operating Guide

Safe Disposal of Azosulfamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Azosulfamide, adherence to established disposal protocols is essential. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

This compound: Key Chemical and Safety Data
PropertyValueSource
Molecular Formula C₁₈H₁₄N₄Na₂O₁₀S₃[5]
Molecular Weight 588.48 g/mol
Appearance Dark red powder
Solubility Soluble in water

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum:

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves.

  • A lab coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

1. Waste Segregation and Collection:

  • Collect all waste this compound, including expired or unused product, in a dedicated hazardous waste container.

  • This container must be made of a material compatible with the chemical and have a secure, sealable lid.

2. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 133-60-8.

    • An accumulation start date.

    • The primary hazard(s) associated with the compound (e.g., "Irritant," "Handle with Care").

3. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

4. Disposal of Contaminated Materials:

  • Any materials grossly contaminated with this compound, such as weighing papers, gloves, or bench protectors, should be placed in the same dedicated hazardous waste container.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water, given its solubility). The rinsate from this process is considered hazardous and must be collected and added to a designated hazardous aqueous waste container. The triple-rinsed, dry container can then be disposed of as non-hazardous waste, in accordance with institutional policy.

5. Spill Management:

  • For Solid Spills:

    • Evacuate and secure the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.

    • Place the collected material into the labeled hazardous waste container.

    • Decontaminate the spill area using a soap and water solution.

    • All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.

6. Professional Disposal:

  • The final step is the transfer of the waste to a licensed and certified chemical waste disposal company.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in compliance with all federal, state, and local regulations.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Azosulfamide_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated Container ppe->segregate label Label Container: 'Hazardous Waste' 'this compound' CAS: 133-60-8 segregate->label spill Spill Occurs segregate->spill store Store Sealed Container in Designated Accumulation Area label->store contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store->contact_ehs spill->store No contain_spill Contain & Clean Spill (Avoid Dust) spill->contain_spill Yes dispose_spill_waste Dispose of Cleaning Materials as Hazardous contain_spill->dispose_spill_waste dispose_spill_waste->store end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling Azosulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Azosulfamide (CAS# 133-60-8) was not available through standard databases. The following guidance is based on general best practices for handling solid chemical compounds with unknown toxicity in a research laboratory setting. It is imperative that researchers conduct a thorough, site-specific risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to minimize exposure and ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, where specific hazard data is unavailable, it must be treated as a substance with potential for high toxicity. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers broader protection against splashes of dissolved compound or unexpected reactions.[1][2]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately after handling. Change gloves frequently.[3]
Body Protection Chemically Resistant Laboratory Coat and ApronA long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1]
Respiratory Protection NIOSH-approved RespiratorA fitted N95 respirator is the minimum requirement for handling the powder. For procedures that may generate aerosols or if the compound is volatile, a respirator with organic vapor and particulate cartridges is recommended.[1]
Foot Protection Closed-toe, Chemically Resistant ShoesFootwear must fully cover the feet to protect against spills.

Experimental Protocol: Safe Handling of this compound Powder

This protocol details the step-by-step methodology for safely handling this compound from receipt to disposal.

1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks. If the container is compromised, handle it as a spill.

  • Label the container with the date of receipt and any other relevant tracking information.

  • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Based on available information, storage should be in a dry, dark environment at 0 - 4°C for short-term and -20°C for long-term storage.

  • Ensure the storage location is clearly labeled as containing a substance of unknown toxicity.

2. Preparation and Weighing

  • All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure the fume hood is functioning correctly and the work area is decontaminated.

  • Don all required PPE as specified in the table above.

  • Use dedicated, labeled spatulas and weigh boats for this compound.

  • Weigh the desired amount of powder carefully to avoid generating dust.

  • Close the primary container tightly immediately after use.

3. Dissolution

  • While still inside the chemical fume hood, slowly add the solvent to the weighed this compound powder.

  • Ensure the vessel is appropriate for the solvent and any potential reactions.

  • If necessary, gently agitate the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

4. Post-Handling and Decontamination

  • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.

  • Carefully doff PPE, starting with the outer gloves, to avoid contaminating skin or clothing.

  • Wash hands and forearms thoroughly with soap and water after removing all PPE.

5. Emergency Procedures: Spill and Exposure

  • Minor Powder Spill (<1g) within a Fume Hood:

    • Do not attempt to brush away the powder, as this will create dust.

    • Gently cover the spill with absorbent pads or paper towels to prevent it from becoming airborne.

    • Wet the absorbent material with a suitable solvent (e.g., water, if compatible) to dampen the powder.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

    • Decontaminate the spill area and all equipment used for cleanup.

  • Skin Exposure:

    • Immediately remove any contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • Seek immediate medical attention.

Disposal Plan

Due to the lack of specific disposal guidelines, all this compound waste must be treated as hazardous.

  • Waste Segregation: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound," its CAS number (133-60-8), and any known hazard information.

  • Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not dispose of this compound waste down the drain or in regular trash.

Workflow for Handling Chemicals of Unknown Hazard

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment (Assume High Hazard) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe setup Prepare & Decontaminate Fume Hood ppe->setup weigh Weigh Powder setup->weigh Begin Handling dissolve Dissolve Compound weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure experiment Perform Experiment dissolve->experiment dissolve->spill dissolve->exposure decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly experiment->doff_ppe waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose wash Wash Hands Thoroughly doff_ppe->wash spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Logical workflow for handling a chemical compound of unknown hazard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.